NASPM trihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEOJAUJWOPWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of NASPM Trihydrochloride
For Immediate Release
Shanghai, China – November 13, 2025 – In the intricate world of neuroscience and drug development, understanding the precise mechanism of action of pharmacological tools is paramount. This technical guide provides a comprehensive overview of the mechanism of action of NASPM trihydrochloride, a polyamine antagonist widely used in neuroscience research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action: Selective Antagonism of Calcium-Permeable AMPA Receptors
This compound is predominantly recognized as a selective antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPARs).[1] These receptors are a subtype of ionotropic glutamate receptors that play a crucial role in fast excitatory synaptic transmission in the central nervous system. The defining characteristic of CP-AMPARs is their lack of the GluA2 subunit, which renders them permeable to calcium ions.
The antagonistic action of NASPM is both use-dependent and voltage-dependent. It physically blocks the ion channel pore of GluA2-lacking AMPA receptors, thereby preventing the influx of sodium and calcium ions. This blockade is more pronounced at depolarized membrane potentials.
Signaling Pathway of NASPM Action at CP-AMPARs
Caption: NASPM blocks the pore of GluA2-lacking CP-AMPARs.
A Contentious Target: Emerging Evidence for NMDA Receptor Inhibition
While the action of NASPM on CP-AMPARs is well-established, recent preclinical evidence from a 2025 preprint has challenged its selectivity, suggesting that it also functions as an antagonist of N-methyl-D-aspartate (NMDA) receptors.[2][3][4] This study posits that the anti-seizure effects of NASPM observed in human brain tissue may be attributable to its inhibition of NMDA receptors rather than its action on CP-AMPARs.[2][3][4]
The proposed mechanism at NMDA receptors is also a channel block. The study demonstrated a concentration- and voltage-dependent inhibition of NMDA-evoked currents by NASPM.[2] This finding has significant implications for the interpretation of past studies using NASPM as a selective CP-AMPAR antagonist and opens new avenues for its therapeutic application.
Proposed Signaling Pathway of NASPM Action at NMDA Receptors
Caption: NASPM may also block the ion channel pore of NMDA receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the potency and efficacy of this compound at its known and proposed targets.
| Target Receptor | Cell Type/Preparation | Method | Parameter | Value | Reference |
| CP-AMPARs | Type II Neurons | Electrophysiology | IC₅₀ | 0.33 µM (at -60 mV) | --INVALID-LINK-- |
| GluA1/γ2 | HEK293 Cells | Electrophysiology | RI+60/-60 (Peak) | 0.37 ± 0.04 | --INVALID-LINK-- |
| GluA1/γ2 | HEK293 Cells | Electrophysiology | RI+60/-60 (Steady-state) | 0.04 ± 0.02 | --INVALID-LINK-- |
| Native CP-AMPARs | Dentate Gyrus Granule Cells | Electrophysiology | RI+60/-60 | 0.02 ± 0.01 | --INVALID-LINK-- |
| GluN1/GluN2A | ND7/23 Cells | Electrophysiology | % Inhibition | 93 ± 4% (at 87 µM, -60 mV) | --INVALID-LINK-- |
| GluN1/GluN2A | ND7/23 Cells | Electrophysiology | % Inhibition | 84 ± 8% (at 26.1 µM, -60 mV) | --INVALID-LINK-- |
| GluN1/GluN2A | ND7/23 Cells | Electrophysiology | % Inhibition | 76 ± 5% (at 8.7 µM, -60 mV) | --INVALID-LINK-- |
Note: RI+60/-60 represents the rectification index, a measure of channel block at positive versus negative membrane potentials.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for characterizing the effects of NASPM on ion channel function with high temporal and voltage resolution.
Objective: To measure the effect of NASPM on AMPA or NMDA receptor-mediated currents.
Cell Preparation:
-
For cultured neurons or cell lines (e.g., HEK293, ND7/23), plate cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
For brain slices, prepare acute slices (e.g., 300 µm) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.[5]
-
Internal (Pipette) Solution: A typical composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.[5] For recording NMDA currents, cesium-based internal solutions can be used to block potassium channels. For studying CP-AMPARs with intracellular NASPM, 100 µM NASPM is included in the internal solution.[6][7]
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a target neuron or cell.
-
Hold the cell at a desired membrane potential (e.g., -70 mV) in voltage-clamp mode.
-
Apply agonists (e.g., glutamate/AMPA for AMPARs, NMDA/glycine for NMDARs) via a perfusion system to evoke baseline currents.
-
Bath-apply this compound at various concentrations and record the resulting changes in the agonist-evoked currents.
-
To assess voltage-dependence, apply voltage ramps or steps (e.g., from -80 mV to +60 mV) during agonist application in the absence and presence of NASPM.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration, providing a functional readout of CP-AMPAR and NMDA receptor activity.
Objective: To measure the effect of NASPM on agonist-induced calcium influx.
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Wash the cells with an extracellular solution (e.g., a HEPES-buffered saline) to remove excess dye.
Imaging Procedure:
-
Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse with extracellular solution.
-
Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission at ~510 nm.
-
Apply an agonist (e.g., AMPA or NMDA) to induce a calcium response.
-
Record the changes in the fluorescence ratio (F340/F380), which is proportional to the intracellular calcium concentration.
Experimental Workflow for Calcium Imaging
Caption: A standard workflow for a calcium imaging experiment.
Radioligand Binding Assay
While less common for channel blockers like NASPM, a competitive binding assay could theoretically be used to determine its affinity for the receptor binding site if a suitable radiolabeled ligand is available.
Objective: To determine the binding affinity (Ki) of NASPM for AMPA or NMDA receptors.
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
Assay Procedure:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA or a radiolabeled non-competitive antagonist that binds within the pore).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a filter mat.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Logical Flow for a Radioligand Binding Assay
Caption: The logical steps of a competitive radioligand binding assay.
Conclusion and Future Directions
This compound remains a valuable tool for studying the physiological and pathological roles of calcium-permeable AMPA receptors. However, the emerging evidence of its activity at NMDA receptors necessitates a careful re-evaluation of data from studies that have assumed its absolute selectivity. Future research should focus on further characterizing the affinity and subtype-selectivity of NASPM at both AMPA and NMDA receptors to fully elucidate its pharmacological profile. Such studies will be critical for the continued use of NASPM as a precise pharmacological probe and for exploring its potential as a therapeutic agent in neurological disorders characterized by excitotoxicity.
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NASPM Trihydrochloride: A Technical Guide to a GluA2-Lacking AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-spermine trihydrochloride (NASPM trihydrochloride) is a synthetic polyamine amide and a widely utilized pharmacological tool in neuroscience research. As a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors lacking the GluA2 subunit, NASPM has been instrumental in elucidating the physiological and pathological roles of these calcium-permeable channels. This technical guide provides an in-depth overview of NASPM's mechanism of action, presents its key quantitative data, details experimental protocols for its use, and illustrates the signaling pathways it modulates. Importantly, this guide also addresses recent findings regarding its potential off-target effects, offering a comprehensive resource for researchers employing this critical compound.
Introduction
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The subunit composition of these tetrameric receptors dictates their biophysical and pharmacological properties. The presence of the GluA2 subunit, which undergoes RNA editing at the Q/R site, renders the AMPA receptor channel impermeable to calcium ions. Conversely, AMPA receptors lacking the GluA2 subunit (GluA2-lacking AMPARs) exhibit high calcium permeability and are characterized by an inwardly rectifying current-voltage (I-V) relationship due to a voltage-dependent block by intracellular polyamines.
This compound, a synthetic analog of Joro spider toxin, acts as a selective open-channel blocker of these GluA2-lacking, calcium-permeable AMPA receptors (CP-AMPARs).[1][2] Its use- and voltage-dependent mechanism of action has made it an invaluable tool for investigating the roles of CP-AMPARs in synaptic plasticity, excitotoxicity, and various neurological and psychiatric disorders.[3][4][5]
Chemical Properties and Data Presentation
This compound is a water-soluble crystalline solid. Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide trihydrochloride | [3] |
| Synonyms | 1-Naphthylacetyl spermine trihydrochloride | [6] |
| Molecular Formula | C22H34N4O · 3HCl | [6] |
| Molecular Weight | 479.91 g/mol | [3] |
| CAS Number | 1049731-36-3 | [6] |
| Purity | ≥97% (HPLC) | [3] |
| Solubility | Water (up to 100 mM), DMSO (up to 1.7 mg/mL), PBS (pH 7.2, up to 10 mg/mL) | [3][6] |
Quantitative Data: Potency and Selectivity
The inhibitory activity of NASPM is typically quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the potency of NASPM is highly dependent on the membrane potential and the presence of AMPA receptor auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs). To date, specific equilibrium dissociation constant (Ki) values for NASPM are not widely reported in the literature; potency is primarily described by IC50 values under defined electrophysiological conditions.
| Parameter | Value | Experimental Conditions | Cell Type | Reference(s) |
| IC50 | 0.33 µM | At -60 mV | Cultured rat hippocampal neurons (Type II) | [7] |
| IC50, 0 mV | ~10 µM | Block of steady-state GluA1 currents at 0 mV | HEK293 cells | [8] |
| IC50, 0 mV | >100 µM | Block of steady-state GluA1/TARP γ2 currents at 0 mV | HEK293 cells | [8] |
| Rectification Index (RI+60/-60) | ~0.04 | 100 µM intracellular NASPM | Cerebellar granule cells | [1] |
| Rectification Index (RI+60/-60) | ~0.02 | 100 µM intracellular NASPM | GluA2 KO dentate gyrus granule cells | [1] |
Note on Specificity: Recent evidence from a preprint study suggests that NASPM may lack absolute specificity for GluA2-lacking AMPA receptors and can also inhibit NMDA receptors, particularly at higher concentrations. This is a critical consideration for experimental design and data interpretation. The inhibitory effect on NMDA receptors appears to be sufficient to block seizure-like activity in human brain tissue ex vivo.[8]
| Off-Target Activity | IC50 / % Inhibition | Experimental Conditions | Cell Type | Reference(s) |
| NMDA Receptor Block | Concentration- and voltage-dependent inhibition observed. At -60 mV, 87 µM NASPM produced ~93% inhibition of NMDA-evoked currents. | Whole-cell patch clamp | Human cortical neurons |
Mechanism of Action
NASPM exerts its antagonistic effect by physically occluding the ion channel pore of GluA2-lacking AMPA receptors. This block is both voltage-dependent and use-dependent .
-
Voltage-Dependence: At negative membrane potentials, the positively charged NASPM molecule is driven into the channel pore, leading to a strong block. At positive membrane potentials, the blocker is expelled from the pore, resulting in relief of the block. This property is responsible for the characteristic inward rectification of the current-voltage relationship of GluA2-lacking AMPA receptors in the presence of NASPM.[1]
-
Use-Dependence: The channel must be in an open state for NASPM to access its binding site within the pore. Therefore, the degree of block increases with repeated receptor activation.[7]
The interaction of NASPM with the AMPA receptor pore is illustrated in the following diagram.
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-Permeable AMPA Receptors Promote Endocannabinoid Signaling at Parvalbumin Interneuron Synapses in the Nucleus Accumbens Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ca2+-Permeable AMPA Receptors in Synaptic Plasticity: A Technical Guide
Abstract
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1] While most AMPARs are impermeable to calcium (Ca2+), a distinct subtype, Ca2+-permeable AMPA receptors (CP-AMPARs), plays a pivotal and dynamic role in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[2][3] These receptors, characterized by the absence of the GluA2 subunit, possess unique biophysical properties that allow them to serve as a critical source of postsynaptic Ca2+ influx, initiating signaling cascades that lead to lasting changes in synaptic strength.[4][5] This guide provides an in-depth examination of the molecular composition, physiological function, and regulatory mechanisms of CP-AMPARs in synaptic plasticity, details key experimental protocols for their study, and explores their significance as therapeutic targets.
Molecular Composition and Biophysical Properties
AMPARs are tetrameric ion channels assembled from four subunits (GluA1-4).[6] The key determinant of Ca2+ permeability is the GluA2 subunit.[5] Post-transcriptional RNA editing of the GluA2 pre-mRNA converts a glutamine (Q) codon to an arginine (R) codon at a critical position in the channel pore.[6] The positively charged arginine residue effectively repels divalent cations like Ca2+.[7] Consequently, AMPARs containing an edited GluA2 subunit are Ca2+-impermeable (CI-AMPARs).
CP-AMPARs lack the GluA2 subunit and are typically homomers of GluA1 or heteromers of GluA1/GluA3 or GluA1/GluA4.[8][9] This absence of GluA2 confers a distinct set of biophysical properties that allow for their functional identification.[3]
Key Properties of CP-AMPARs:
-
High Calcium Permeability: They allow significant influx of Ca2+ upon activation, acting as a direct transducer of synaptic activity into intracellular calcium signaling.[2][10]
-
Inward Rectification: Due to a voltage-dependent block by intracellular polyamines (e.g., spermine), CP-AMPARs pass current more readily in the inward direction (at negative membrane potentials) than the outward direction.[8][11] This results in a non-linear, inwardly rectifying current-voltage (I-V) relationship.
-
Higher Single-Channel Conductance: CP-AMPARs generally exhibit a larger single-channel conductance compared to their GluA2-containing counterparts, contributing to a stronger synaptic response.[4][12]
-
Pharmacology: They are selectively blocked by certain polyamine toxins and synthetic antagonists, such as 1-naphthyl acetyl spermine (NASPM) and IEM-1460, which are invaluable experimental tools.[8][13]
Data Presentation: Biophysical Properties of AMPAR Subtypes
The following table summarizes the key quantitative differences between CP-AMPARs and CI-AMPARs.
| Property | CP-AMPARs (GluA2-lacking) | CI-AMPARs (GluA2-containing) |
| Subunit Composition | Typically GluA1 homomers or GluA1/3 heteromers | Typically GluA1/2 or GluA2/3 heteromers[6] |
| Ca2+ Permeability (PCa/PNa) | High (~1.0 - 2.5) | Low (~0.01 - 0.1)[7] |
| Single-Channel Conductance | High (~15-50 pS)[4] | Low (~5-15 pS)[8] |
| I-V Relationship | Inwardly Rectifying[11] | Linear or Outwardly Rectifying[13][14] |
| Polyamine Block | High Sensitivity (e.g., spermine)[11][15] | Insensitive[7] |
| Selective Antagonists | NASPM, IEM-1460, Philanthotoxin[8][13] | N/A |
Role in Synaptic Plasticity
The dynamic trafficking of CP-AMPARs to and from the synapse is a crucial mechanism underlying multiple forms of synaptic plasticity.[2][16] Their ability to provide a localized Ca2+ signal, distinct from that of NMDA receptors (NMDARs), allows for the induction of specific downstream signaling pathways.[8]
Long-Term Potentiation (LTP)
While NMDARs are the canonical trigger for LTP at many synapses, such as the hippocampal CA1 Schaffer collateral pathway, a growing body of evidence implicates CP-AMPARs as key players, particularly in certain forms of LTP.[11][17] During some LTP induction protocols, there is a rapid and transient insertion of CP-AMPARs into the postsynaptic membrane.[16][18] This initial wave of GluA1 homomers serves two primary purposes: it immediately enhances the synaptic current due to their higher conductance, and the associated Ca2+ influx helps trigger downstream signaling required for the stabilization of LTP.[9][12] Subsequently, these labile CP-AMPARs are often replaced by more stable, GluA2-containing CI-AMPARs.[16][18]
Long-Term Depression (LTD)
CP-AMPARs are also implicated in the induction of NMDAR-dependent LTD.[11] During LTD induction, Ca2+ influx through NMDARs can trigger the recruitment of CP-AMPARs to the synapse.[19] The subsequent Ca2+ influx through both NMDARs and the newly inserted CP-AMPARs leads to the activation of protein phosphatases, such as calcineurin (PP2B).[8][11] This phosphatase activity promotes the internalization (endocytosis) of all AMPARs, including both CP- and CI-subtypes, from the synaptic membrane, resulting in a weakening of the synapse.[1][6] In this context, the transient appearance of CP-AMPARs amplifies the Ca2+ signal required to switch the balance from kinase to phosphatase activity.[9]
Experimental Protocols
Studying the specific contribution of CP-AMPARs to synaptic transmission and plasticity requires a combination of electrophysiology, pharmacology, and imaging.
Protocol: Electrophysiological Identification of CP-AMPARs
This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the rectification index (RI) of AMPAR-mediated excitatory postsynaptic currents (EPSCs), a key indicator of the presence of CP-AMPARs.
Objective: To determine the contribution of CP-AMPARs to synaptic currents.
Materials:
-
Acute brain slices (e.g., hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Internal patch pipette solution containing 0.1 mM spermine to ensure block of CP-AMPARs.
-
Pharmacological agents: Tetrodotoxin (TTX) to block action potentials, picrotoxin to block GABAA receptors, and D-AP5 to block NMDARs.
-
Optional: NASPM (50-100 µM) to confirm the identity of CP-AMPAR currents.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick acute brain slices from the desired brain region and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber on an upright microscope. Perfuse continuously with oxygenated aCSF containing TTX (0.5 µM) and picrotoxin (100 µM).
-
Whole-Cell Patch-Clamp: Obtain a whole-cell voltage-clamp recording from a target neuron (e.g., CA1 pyramidal cell).
-
Isolate AMPAR EPSCs: Add the NMDAR antagonist D-AP5 (50 µM) to the bath perfusion to isolate AMPAR-mediated currents.
-
I-V Curve Generation: a. Hold the neuron at a series of membrane potentials, typically from -60 mV to +60 mV in 20 mV steps. b. At each holding potential, evoke an EPSC using a stimulating electrode placed on the afferent pathway. c. Record the peak amplitude of the EPSC at each potential.
-
Calculate Rectification Index (RI): a. The RI is calculated as the ratio of the EPSC amplitude at a positive potential to the amplitude at a negative potential. A common formula is: RI = Amplitude at +40 mV / Amplitude at -60 mV .[20] b. Interpretation:
-
Pharmacological Confirmation (Optional): After generating a baseline I-V curve, apply NASPM to the bath. A reduction in the inward current and an increase in the RI confirms the current was mediated by CP-AMPARs.
Protocol: Two-Photon Calcium Imaging
Objective: To visualize Ca2+ transients in dendritic spines arising from synaptic activation, including the contribution from CP-AMPARs.
Materials:
-
Two-photon microscope with a Ti:Sapphire laser.
-
Acute brain slices or in vivo preparation.
-
Fluorescent Ca2+ indicator (e.g., Fluo-4, GCaMP6) loaded into the neuron via the patch pipette.
-
Pharmacological agents as described above.
Methodology:
-
Neuron Loading: Obtain a whole-cell recording from the target neuron using an internal solution containing a fluorescent Ca2+ indicator. Allow 15-20 minutes for the dye to diffuse throughout the dendritic arbor.
-
Imaging: a. Switch to imaging mode. Locate a dendrite of interest and identify individual dendritic spines. b. Use line scans across a spine head and adjacent dendrite to measure fluorescence changes with high temporal resolution.
-
Synaptic Stimulation: Evoke synaptic responses with a stimulating electrode. Time-lock the stimulation with the imaging acquisition.
-
Data Analysis: a. Measure the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F is proportional to the change in intracellular Ca2+ concentration.[22] b. To isolate the Ca2+ influx through CP-AMPARs, perform the experiment in the presence of an NMDAR blocker (D-AP5). The remaining synaptically-evoked Ca2+ transient in the spine can be attributed to CP-AMPARs and voltage-gated calcium channels. c. Further confirmation can be achieved by applying NASPM and observing a reduction in the D-AP5-resistant Ca2+ signal.
Implications for Drug Development
The dynamic regulation and critical role of CP-AMPARs in synaptic plasticity make them a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[3][5]
-
Maladaptive Plasticity: Aberrant expression or function of CP-AMPARs is implicated in maladaptive plasticity underlying conditions like chronic pain, fear memory, and drug addiction.[3][23] Developing selective antagonists for CP-AMPARs could offer a strategy to reverse or prevent these pathological changes.
-
Excitotoxicity: Over-activation of CP-AMPARs contributes to excitotoxic neuronal death following ischemic events like stroke.[2][5] Blockers of CP-AMPARs could serve as neuroprotective agents.
-
Neurological Disorders: Defective RNA editing of GluA2, leading to an increased prevalence of CP-AMPARs, has been linked to motor neuron death in amyotrophic lateral sclerosis (ALS).[3] Modulating CP-AMPAR function or expression is a potential therapeutic avenue.
The development of drugs that can selectively target specific AMPAR auxiliary subunits (e.g., TARPs), which are differentially associated with CP-AMPARs in various brain regions, offers a promising future for achieving region-specific therapeutic effects with fewer side effects.[3]
Conclusion
Ca2+-permeable AMPA receptors are no longer viewed as a minor subtype but as powerful and dynamic regulators of synaptic strength. Their unique biophysical properties, conferred by the absence of the GluA2 subunit, allow them to act as a crucial source of postsynaptic calcium, driving the induction of both LTP and LTD. The transient insertion and removal of these receptors from synapses represent a sophisticated mechanism for fine-tuning synaptic plasticity. Understanding the signaling pathways they initiate and the experimental methods to probe their function is essential for basic neuroscience research and for the development of novel therapeutics for a host of brain disorders.
References
- 1. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+-permeable AMPA receptors in synaptic plasticity and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ -permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 6. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluA2-lacking AMPA receptors in hippocampal CA1 cell synapses: evidence from gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 9. Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The open-gate of the AMPA receptor forms a Ca2+ binding site critical in regulating ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-Dependent Change in AMPA Receptor Properties in Cerebellar Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temporal and quantitative analysis of the functional expression of Ca2+-permeable AMPA receptors during LTP [ouci.dntb.gov.ua]
- 16. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Role for Calcium-Permeable AMPA Receptors in Synaptic Plasticity and Learning [escholarship.org]
- 18. Ca2+ permeable AMPA receptors switch allegiances: mechanisms and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasticity of calcium-permeable AMPA glutamate receptors in Pro-opiomelanocortin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scientifica.uk.com [scientifica.uk.com]
- 23. Ca2+‐permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to NASPM Trihydrochloride for the Investigation of Neuronal Injury and Ischemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Naphthylacetyl spermine trihydrochloride (NASPM), a critical pharmacological tool used in neuroscience research. It details the compound's mechanism of action, its application in studying the roles of specific glutamate receptors in neuronal injury and ischemia, and comprehensive experimental considerations.
Introduction: The Role of NASPM in Neuroscience Research
NASPM trihydrochloride is a synthetic analogue of Joro spider toxin, widely utilized as a selective antagonist for a specific subtype of glutamate receptors: the calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPARs).[1] These receptors are distinct from most AMPA receptors in the central nervous system because they lack the GluA2 subunit. This absence of GluA2 renders the receptor channel permeable to calcium ions (Ca²⁺).
Under pathological conditions such as ischemic stroke, excessive glutamate release leads to the overactivation of its receptors, a phenomenon known as excitotoxicity. The influx of Ca²⁺ through GluA2-lacking AMPARs is a significant contributor to the subsequent neuronal damage and death.[2] By selectively blocking these channels, NASPM allows researchers to dissect the specific contribution of CP-AMPARs to excitotoxic injury and to explore potential neuroprotective strategies.
Mechanism of Action
NASPM exerts its effect by acting as an open-channel blocker of CP-AMPARs. Its blocking action is both use- and voltage-dependent.[3] This means that the receptor channel must first be opened by glutamate, and the blocking efficacy is greater at more depolarized membrane potentials. The large naphthyl group of NASPM is thought to contribute to its limited permeability through the channel pore, leading to a more complete and stable block compared to endogenous channel blockers like spermine.[4][5]
Caption: Signaling pathway of excitotoxicity and NASPM's points of intervention.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for this compound from various experimental contexts.
Table 1: Inhibitory Concentrations of NASPM
| Parameter | Target | Cell/Tissue Type | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | CP-AMPARs | Type II Neurons (-60 mV) | 0.33 µM | [3] |
| IC₅₀ | GluN1/GluN2A NMDA Receptors (-60 mV) | Heterologous Expression | 3.29 ± 0.54 µM | [7] |
| IC₅₀ | GluN1/GluN2A NMDA Receptors (-30 mV) | Heterologous Expression | 23.6 ± 1.1 µM | [7] |
| IC₅₀ | GluN1/GluN2A NMDA Receptors (+30 mV) | Heterologous Expression | 56.1 ± 7.4 µM |[7] |
Table 2: Concentrations Used in Experimental Models
| Model Type | Application Method | Concentration | Experimental Goal | Reference |
|---|---|---|---|---|
| In Vitro (Electrophysiology) | Intracellular | 100 µM | Complete block of CP-AMPAR outward currents | [8] |
| In Vitro (Electrophysiology) | Extracellular | 200 µM | Inhibit GluA2-lacking AMPARs | [9] |
| In Vitro (Human Slices) | Extracellular | 100 µM | Inhibit seizure-like events | [7] |
| In Vivo (Rat Hippocampus) | N/A | N/A | Protects against global ischemia-induced death | |
Table 3: Efficacy and Effects of NASPM
| Effect Measured | Model System | Result | Reference |
|---|---|---|---|
| AMPAR-EPSC Amplitude | Dorsal Raphe Nucleus Slice | Reduced to 63.05 ± 10.35% of baseline (30 µM) | [10] |
| Kainate-Induced Inward Current | Periglomerular Astrocytes | Reduced to 37.4 ± 13.7% of control | [11] |
| α1-AR-EPSC Block | Dorsal Raphe Nucleus Slice | 93.3 ± 1.6% reduction (100 µM in 1.2 mM Ca²⁺) | [12] |
| α1-AR-EPSC Block | Dorsal Raphe Nucleus Slice | 80.9 ± 3.5% reduction (100 µM in 4.8 mM Ca²⁺) |[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for common experimental paradigms using NASPM.
This model simulates ischemic conditions in cultured neurons or acute brain slices.[13][14]
Methodology:
-
Preparation: Culture primary neurons or prepare acute brain slices (e.g., from hippocampus or cortex).
-
Baseline: Perfuse with normal artificial cerebrospinal fluid (aCSF) or culture medium saturated with 95% O₂ / 5% CO₂.
-
OGD Induction: Switch to a glucose-free medium saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 30-60 minutes) to induce ischemic-like injury.[14][15]
-
NASPM Application:
-
Co-treatment: Add NASPM to the OGD medium to assess its ability to prevent injury during the insult.
-
Post-treatment: Add NASPM during the reperfusion phase to model therapeutic intervention.
-
-
Reperfusion: Return the cells/slices to normal oxygenated and glucose-containing medium.
-
Assessment: Evaluate neuronal death after 24 hours using methods like Propidium Iodide staining, LDH assay, or cell counting (e.g., NeuN staining).
Caption: Experimental workflow for an in vitro OGD study using NASPM.
The MCAO model is a widely used rodent model of focal ischemic stroke.[16][17]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and monitor physiological parameters (temperature, blood pressure).
-
MCAO Induction: Induce ischemia by occluding the middle cerebral artery, typically using an intraluminal filament. The occlusion can be transient (filament withdrawn after 60-90 min) or permanent.[16][18]
-
NASPM Administration:
-
Route: Administer NASPM, typically via intracerebroventricular (ICV) or intravenous (IV) injection. Intranasal administration is another potential non-invasive route.[19][20]
-
Timing: Administer before, during, or after the MCAO procedure to test prophylactic or therapeutic effects. The therapeutic window is a critical variable.[18]
-
-
Post-operative Care: Allow the animal to recover.
-
Outcome Assessment:
-
Behavioral Tests: Perform sensorimotor tests (e.g., adhesive removal test, rotarod) at various time points post-stroke.
-
Histology: At the study endpoint (e.g., 7-14 days), perfuse the animal, section the brain, and stain to measure infarct volume (e.g., with TTC staining) and assess neuronal survival.
-
Caption: Experimental workflow for an in vivo MCAO stroke model with NASPM.
This technique is used to directly measure the effect of NASPM on ion channel currents.
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons.
-
Recording Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Solutions:
-
Extracellular (aCSF): Standard composition. For studying AMPARs, often includes antagonists for NMDA receptors (e.g., AP5) and GABA receptors (e.g., picrotoxin) to isolate AMPAR-mediated currents.
-
Intracellular (Pipette): A key consideration is the presence of polyamines like spermine, which can confound results. For unambiguous identification of CP-AMPARs, use a spermine-free solution and include 100 µM NASPM directly in the pipette solution.[8][21] This provides a complete block of outward currents through CP-AMPARs.
-
-
Stimulation: Evoke synaptic currents (EPSCs) by stimulating afferent fibers or apply glutamate directly to the cell.
-
Data Acquisition: Record currents at various holding potentials (e.g., from -80 mV to +60 mV) to determine the current-voltage (I-V) relationship. The block by NASPM will cause inward rectification (i.e., smaller or absent outward currents at positive potentials).[8]
-
Analysis: Compare the I-V relationship before and after NASPM application (if applied externally) or between cells recorded with and without intracellular NASPM.
Important Considerations and Caveats
-
Specificity: As noted, NASPM can inhibit NMDA receptors, especially at higher concentrations and in human tissue.[6][22] It is crucial to use the lowest effective concentration and, where possible, to corroborate findings using alternative antagonists or genetic models (e.g., GluA2 knockout mice).[8]
-
Auxiliary Subunits: The blocking efficacy of NASPM can be influenced by AMPA receptor auxiliary subunits, such as TARPs. However, unlike spermine, a high concentration of intracellular NASPM (e.g., 100 µM) can achieve a complete block of outward currents regardless of the auxiliary protein present, making it a more robust tool for identifying CP-AMPARs.[4][8]
-
Extracellular Calcium: The concentration of extracellular calcium can influence the blocking effect of NASPM, with higher calcium levels potentially reducing the accessibility of the channel pore to NASPM.[12]
Caption: Logical relationship of NASPM's on-target and potential off-target effects.
Conclusion
This compound remains an invaluable tool for investigating the pathophysiology of neuronal injury and ischemia. Its ability to selectively antagonize Ca²⁺-permeable, GluA2-lacking AMPA receptors allows for precise probing of their role in excitotoxicity. Researchers using NASPM should employ rigorous experimental designs, including appropriate controls and complementary techniques, to account for its potential off-target effects on NMDA receptors. When used judiciously, particularly with intracellular application for electrophysiological identification, NASPM provides clear insights into the molecular mechanisms underlying ischemic brain damage, aiding in the development of future neuroprotective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nitric Oxide Regulates GluA2-Lacking AMPAR Contribution to Synaptic Transmission of CA1 Apical but Not Basal Dendrites [frontiersin.org]
- 10. GluA2-Lacking AMPA Receptors and Nitric Oxide Signaling Gate Spike-Timing–Dependent Potentiation of Glutamate Synapses in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potentiation of neuronal activity by tonic GluD1 current in brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [From bench to beadside: experimental animal models in ischemic stroke research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of intranasal guanosine administration on brain function in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
Synthetic Analogues of Joro Spider Toxin: A Technical Guide for Neuroscience Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Joro spider ( Trichonephila clavata ) venom is a rich source of polyamine toxins, most notably JSTX-3, which are potent, non-competitive antagonists of ionotropic glutamate receptors (iGluRs). These natural products, however, suffer from limited availability and structural complexity, hindering their widespread use as pharmacological tools and therapeutic leads. The development of synthetic analogues has overcome these limitations, providing a new generation of molecular probes with enhanced potency, selectivity, and tractability. This technical guide provides an in-depth overview of the core principles of JSTX analogue design, synthesis, and neuropharmacological evaluation. It includes a compilation of quantitative structure-activity relationship data, detailed experimental protocols for key methodologies, and visual representations of critical pathways and workflows to empower researchers in the application of these powerful neurotoxins.
Introduction: The Neuropharmacological Significance of Joro Spider Toxins
Joro spider toxins (JSTXs) exert their primary neurological effect by blocking ionotropic glutamate receptors, the principal mediators of fast excitatory neurotransmission in the central nervous system (CNS).[1] Native JSTX-3 shows a preference for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors over N-methyl-D-aspartate (NMDA) receptors.[1] This blockade is often voltage-dependent and targets the open channel pore, making these toxins valuable for studying the biophysics of iGluRs and their role in synaptic plasticity, excitotoxicity, and various neuropathological conditions.[2] The core structure of a JSTX molecule consists of an aromatic headgroup (e.g., 2,4-dihydroxyphenylacetyl), a linker (e.g., asparagine), and a polyamine tail.[1] Structure-activity relationship (SAR) studies have revealed that the aromatic headgroup and linker are crucial for the antagonist activity, while the polyamine tail significantly enhances the toxin's potency.[1] Synthetic analogues leverage this modular structure, allowing for systematic modifications to fine-tune their pharmacological profile.
Pharmacological Data of JSTX-3 and Synthetic Analogues
The potency and selectivity of synthetic JSTX analogues are typically quantified by their half-maximal inhibitory concentration (IC₅₀) at specific iGluR subtypes. This data is critical for selecting the appropriate tool compound for a given research question.
| Toxin/Analogue | Target Receptor(s) | Preparation | IC₅₀ | Notes |
| JSTX-3 (Native) | Ca²⁺-permeable AMPA Receptors | Cultured Rat Hippocampal Neurons | 56 nM | Use- and voltage-dependent block at -60 mV.[2] |
| JSTX-3 (Synthetic) | Non-NMDA Receptors | Guinea Pig Hippocampal Slices | 10-200 µM (application conc.) | Effectively reduced excitatory postsynaptic currents (EPSCs).[3] |
| 1-Naphthylacetyl Spermine (NASpm) | Non-NMDA Receptors | Gerbil Hippocampal Slices | Not specified | Depressed EPSCs, particularly effective on abnormal currents post-ischemia.[4] |
| N4-type aza-crown analogue | Glutamate Receptors | Lobster Neuromuscular Synapse | Not specified | Blocking potency significantly enhanced by 10-100 µM Zn²⁺.[5] |
| N6-type aza-crown analogue | Glutamate Receptors | Lobster Neuromuscular Synapse | Not specified | More potent than N4-type; potency not significantly enhanced by Zn²⁺.[5] |
| JSTX-4 (Synthetic) | iGlu Receptors | Xenopus Oocytes | High µM concentrations | Substantially less potent than other structurally related polyamine toxins.[6] |
Signaling Pathways and Structure-Activity Relationships
The development of potent and selective JSTX analogues is guided by a clear understanding of their mechanism of action and structure-activity relationships.
Mechanism of Action at the Glutamatergic Synapse
JSTX analogues act as open-channel blockers of iGluRs. Upon binding of the neurotransmitter glutamate, the receptor's ion channel opens. The positively charged polyamine tail of the toxin is then drawn into the channel pore, where the bulky aromatic headgroup effectively plugs the channel, preventing ion flow and inhibiting excitatory signaling.
References
- 1. Spider toxin and the glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. A voltage-clamp study of the effects of Joro spider toxin and zinc on excitatory synaptic transmission in CA1 pyramidal cells of the guinea pig hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a spider toxin and its analogue on glutamate-activated currents in the hippocampal CA1 neuron after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc ion enhances the blocking potency of synthetic analogs of spider toxin (JSTX) on the glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and biological evaluation of Joro spider toxin-4 from Nephila clavata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of NASPM in Neuroscience: A Technical Guide to a Key Research Tool
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(1-Naphthyl)spermine (NASPM) has for decades been a cornerstone pharmacological tool for the investigation of calcium-permeable AMPA receptors (CP-AMPARs), a critical subtype of glutamate receptors implicated in synaptic plasticity and a range of neurological disorders. This technical guide provides a comprehensive overview of the history, discovery, and evolving understanding of NASPM as a research tool. It details its mechanism of action, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols. Furthermore, this guide addresses recent findings that challenge the long-held view of NASPM's specificity, offering a nuanced perspective for the modern researcher.
Introduction: The Quest for a Selective CP-AMPAR Blocker
The story of NASPM is intrinsically linked to the study of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. Glutamate receptors, particularly the AMPA subtype, are fundamental to fast synaptic transmission. A key functional distinction within AMPA receptors lies in their subunit composition. The presence of the GluA2 subunit renders the receptor impermeable to calcium, whereas its absence results in a calcium-permeable channel. These CP-AMPARs are crucial players in various forms of synaptic plasticity and have been implicated in pathological conditions such as epilepsy and ischemic neuronal death.
The need for pharmacological tools to selectively inhibit these GluA2-lacking CP-AMPARs led to the investigation of naturally occurring toxins. Joro spider toxin (JSTX) was identified as a potent blocker of these channels. NASPM, a synthetic analog of JSTX, was subsequently developed to provide a more stable and accessible tool for researchers.[1][2][3]
Mechanism of Action: A Voltage-Dependent Channel Block
NASPM exerts its inhibitory effect through a direct block of the CP-AMPAR ion channel pore. This block is both use- and voltage-dependent.[1][2] Cryo-electron microscopy studies have provided a structural basis for this mechanism, showing that the hydrophobic naphthalene moiety of NASPM lodges within the central vestibule of the channel, while its polyamine tail extends into the selectivity filter.[4]
The voltage-dependence of the block is a key characteristic. When applied extracellularly, NASPM is more effective at negative membrane potentials.[1] Conversely, when introduced intracellularly, it more potently blocks outward currents at positive membrane potentials.[4][5] This property of inward rectification, where outward current is preferentially blocked, has become a hallmark for the functional identification of CP-AMPARs in electrophysiological recordings.[5][6][7][8]
Signaling Pathway of CP-AMPAR Blockade by NASPM
Caption: NASPM blocks the pore of activated CP-AMPARs, preventing Ca2+ influx.
Quantitative Data on NASPM Activity
The potency and efficacy of NASPM have been quantified in numerous studies. The following tables summarize key data on its inhibitory concentration (IC50) and its effects on the rectification of AMPA receptor currents.
Table 1: IC50 Values of NASPM for AMPA Receptors
| Receptor Subtype | Cell Type | Experimental Condition | IC50 | Reference |
| CP-AMPARs (Type II neurons) | Cultured Rat Hippocampal Neurons | Kainate-induced currents at -60 mV | 0.33 µM | [1][2][3] |
| GluA2Q | HEK293 cells | Whole-cell currents | 0.0800 ± 0.0019 µM | [9] |
| GluA2Q-STZ | HEK293 cells | Whole-cell currents | 0.170 ± 0.016 µM | [9] |
| GluA1 | HEK293 cells | Intracellular application | spermine > NASPM > PhTx-433 > PhTx-74 (relative potency) | [4][10] |
Table 2: Rectification Index (RI) of AMPA Receptor Currents in the Presence of Intracellular Polyamines
| Receptor/Condition | Polyamide (100 µM) | Rectification Index (RI+60/-60) | Reference |
| GluA1 | Spermine | 0.26 ± 0.11 | [4][10] |
| GluA1 | NASPM | 0.03 ± 0.02 | [4][10] |
| GluA1/2 | Spermine | 1.12 ± 0.07 | [10] |
| GluA1/2 | NASPM | 1.10 ± 0.21 | [10] |
| GluA2 KO Cerebellar Stellate Cell mEPSCs | Spermine | 0.19 ± 0.04 | [4] |
| GluA2 KO Cerebellar Stellate Cell mEPSCs | NASPM | Negligible outward currents | [4] |
| GluA2 KO Cerebellar Granule Cell eEPSCs | Spermine | 0.29 ± 0.02 | [4] |
| GluA2 KO Cerebellar Granule Cell eEPSCs | NASPM | 0.04 ± 0.02 | [4] |
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments utilizing NASPM.
Whole-Cell Patch-Clamp Recordings from HEK293 Cells Expressing Recombinant AMPA Receptors
Objective: To determine the IC50 and voltage-dependence of NASPM block on specific AMPA receptor subtypes.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2Q) with or without auxiliary subunits like stargazin (STZ).
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES (pH 7.3). For steady-state responses, this is supplemented with 300 µM glutamate and 50 µM cyclothiazide.
-
Internal (Pipette) Solution (in mM): 125 CsCl, 2.5 NaCl, 1 CsEGTA, 10 HEPES, and 20 Na2ATP (pH 7.3 with CsOH). For intracellular application experiments, NASPM is added to this solution at the desired concentration (e.g., 100 µM).
-
Voltage Protocol: Cells are held at a holding potential of -60 mV. Voltage ramps (e.g., from -80 to +60 mV) or steps are applied to assess current-voltage relationships.
-
-
Data Analysis:
-
Current amplitudes at different voltages and NASPM concentrations are measured.
-
IC50 values are calculated by fitting concentration-response data to a logistic equation.
-
The rectification index (RI) is calculated as the ratio of the current amplitude at +60 mV to the absolute current amplitude at -60 mV (I+60 / |I-60|).
-
Recordings of Synaptic Currents from Brain Slices
Objective: To assess the contribution of CP-AMPARs to synaptic transmission using intracellular NASPM.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the cerebellum or hippocampus) are prepared from rodents. For specific experiments, genetically modified animals (e.g., GluA2 knockout mice) may be used.
-
Electrophysiology:
-
Whole-cell recordings are obtained from visually identified neurons (e.g., cerebellar granule cells).
-
Artificial Cerebrospinal Fluid (ACSF): Standard ACSF is used for slicing and recording.
-
Internal (Pipette) Solution: A cesium-based or potassium-based internal solution is used, containing 100 µM NASPM or spermine for comparison.
-
Synaptic Stimulation: A stimulating electrode is placed to evoke excitatory postsynaptic currents (EPSCs).
-
-
Data Analysis:
-
Evoked EPSCs are recorded at a range of holding potentials (e.g., -60 mV and +60 mV).
-
The rectification index of the synaptic currents is calculated to determine the degree of block by intracellular NASPM and thus the relative contribution of CP-AMPARs.
-
Experimental Workflow for Assessing CP-AMPAR Contribution with Intracellular NASPM
Caption: Workflow for using intracellular NASPM to identify CP-AMPARs in neurons.
The Evolving View: Questioning the Specificity of NASPM
For many years, NASPM was considered a highly selective antagonist for CP-AMPARs. However, recent research has begun to challenge this dogma. A 2025 preprint study demonstrated that NASPM also inhibits NMDA receptors in a concentration- and voltage-dependent manner.[11][12][13][14] This study found that the anti-seizure effects of NASPM in human brain tissue could be attributed to its action on NMDA receptors rather than CP-AMPARs.[11][12][13][14]
These findings have significant implications for the interpretation of past and future studies using NASPM. Researchers must now consider the potential off-target effects on NMDA receptors, particularly in experiments where both CP-AMPARs and NMDA receptors are likely to be active.
Logical Relationship of NASPM's Actions
Caption: NASPM inhibits both CP-AMPARs and, as recent evidence suggests, NMDA receptors.
Conclusion and Future Directions
NASPM remains an invaluable tool in the neuroscientist's arsenal for probing the function of CP-AMPARs. Its ability to induce a near-complete, voltage-dependent block of these channels, particularly when applied intracellularly, provides a robust method for identifying their contribution to synaptic transmission and plasticity.[4][6][7][15][16][17]
However, the field must now move forward with a more critical eye. The recent evidence of NMDA receptor antagonism by NASPM necessitates careful experimental design and interpretation.[11][12][13][14] Future studies should aim to:
-
Re-evaluate previous findings: Studies that have attributed physiological effects solely to CP-AMPAR blockade by NASPM may need to be revisited, especially in systems where NMDA receptor activity is prominent.
-
Employ complementary tools: The use of other CP-AMPAR blockers, such as IEM-1460, in parallel with NASPM can help to dissect the specific contributions of different receptor subtypes.
-
Develop more selective antagonists: The quest for a truly specific, high-affinity antagonist for CP-AMPARs continues to be a priority for the field.
By embracing this more nuanced understanding of NASPM's pharmacology, the research community can continue to leverage its power to unravel the complex roles of calcium-permeable ionotropic glutamate receptors in brain function and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Channel Block in Calcium-Permeable AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Preparing NASPM Trihydrochloride Stock Solutions for Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthylacetyl spermine trihydrochloride (NASPM trihydrochloride) is a potent and selective antagonist of calcium-permeable (Ca²⁺-permeable) AMPA receptors (AMPARs), which are typically those lacking the GluA2 subunit.[1][2] As a synthetic analog of Joro spider toxin, NASPM is an invaluable tool in neuroscience research, particularly in electrophysiological studies, to investigate the roles of these specific ion channels in synaptic plasticity, neuronal excitability, and pathological conditions like ischemia-induced cell death.[2] Its mechanism of action involves a voltage-dependent block of the ion channel pore, which is particularly effective when applied intracellularly to block outward currents.[3][4][5] Recent studies have also highlighted its use in unambiguously identifying the presence of Ca²⁺-permeable AMPARs in neurons.[3][4][5] However, some research suggests that NASPM may also exhibit inhibitory effects on NMDA receptors, a factor to consider in experimental design.[6][7]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in electrophysiology experiments, ensuring accurate and reproducible results.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound relevant to the preparation of stock solutions and its use in electrophysiology.
| Parameter | Value | Source(s) |
| Molecular Weight | 479.91 g/mol | [1][2] |
| Solubility in Water | Up to 100 mM | [1][2] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [8] |
| Solubility in DMSO | 1.7 mg/mL | [8] |
| Storage of Solid | +4°C, desiccate | [1][2] |
| Storage of Stock Solutions | -20°C (up to 1 month) or -80°C (up to 6 months) | [1][9] |
| Typical Working Concentrations | 10 µM - 100 µM (intracellular) | [3][10] |
| IC₅₀ (for type II neurons at -60 mV) | 0.33 µM | [8][11] |
Signaling Pathway and Mechanism of Action
This compound selectively blocks Ca²⁺-permeable AMPA receptors, which are typically heteromeric assemblies lacking the edited GluA2 subunit. The presence of a glutamine (Q) residue in the pore-forming region of the other AMPA receptor subunits (GluA1, GluA3, GluA4) at the Q/R editing site renders the channel permeable to calcium ions. Endogenous intracellular polyamines like spermine also block these channels. NASPM, with its larger naphthyl headgroup, acts as a more effective, less permeant open-channel blocker, especially when applied intracellularly.[3] This leads to a pronounced inward rectification of the current-voltage (I-V) relationship for Ca²⁺-permeable AMPARs, effectively blocking outward currents at positive membrane potentials.
Caption: Mechanism of NASPM blockade of Ca²⁺-permeable AMPA receptors.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, deionized water. This stock solution can then be diluted to the final working concentration in the intracellular solution for patch-clamp experiments.
Materials:
-
This compound (MW: 479.91 g/mol )
-
Sterile, deionized water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 479.91 g/mol = 0.47991 mg
-
-
It is recommended to prepare a larger volume (e.g., 1 mL) to minimize weighing errors. For 1 mL, the required mass is approximately 4.8 mg.
-
-
Weigh the this compound.
-
Tare a clean microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated amount of this compound into the tube.
-
-
Dissolve the this compound.
-
Add the desired volume of sterile, deionized water to the microcentrifuge tube containing the this compound.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]
-
-
Aliquot and store the stock solution.
Protocol 2: Preparation of Intracellular Solution Containing NASPM
This protocol outlines the preparation of a final intracellular recording solution containing a working concentration of this compound.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Standard intracellular solution components (e.g., K-Gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA)
-
Sterile, deionized water
-
pH meter
-
Osmometer
Procedure:
-
Prepare the base intracellular solution.
-
Add NASPM to the intracellular solution.
-
On the day of the experiment, thaw a single aliquot of the 10 mM NASPM stock solution.
-
Add the appropriate volume of the NASPM stock solution to the base intracellular solution to achieve the desired final concentration.
-
For example, to prepare 1 mL of intracellular solution with a final NASPM concentration of 100 µM:
-
Volume of stock = (Final concentration x Final volume) / Stock concentration
-
Volume of stock = (100 µM x 1 mL) / 10,000 µM = 0.01 mL or 10 µL.
-
-
-
-
Final Checks and Use.
-
Gently mix the final solution. Re-checking the pH and osmolarity after adding the NASPM is good practice, although the small volume added should have a negligible effect.
-
Filter the final intracellular solution through a 0.22 µm syringe filter before use to remove any potential precipitates.[9][12]
-
Keep the final solution on ice during the experiment.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a whole-cell patch-clamp electrophysiology experiment to study Ca²⁺-permeable AMPA receptors.
Caption: Workflow for using NASPM in patch-clamp electrophysiology.
Conclusion
This compound is a critical pharmacological tool for the functional characterization of Ca²⁺-permeable AMPA receptors. Proper preparation of stock and working solutions is paramount for obtaining reliable and reproducible data in electrophysiological experiments. By following these detailed protocols and understanding the underlying principles of its mechanism of action, researchers can confidently employ NASPM to elucidate the physiological and pathological roles of these important ion channels.
References
- 1. This compound | AMPA receptor GluA2-lacking, Ca<sup>2+</sup> antagonist | Hello Bio [hellobio.com]
- 2. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Blocking CP-AMPA Receptors with NASPM in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium-permeable AMPA receptors (CP-AMPARs), which are typically GluA2-lacking AMPA receptors, play a crucial role in various forms of synaptic plasticity and are implicated in pathological conditions. A reliable method for their selective blockade is essential for studying their physiological and pathophysiological functions. 1-Naphthylacetyl spermine (NASPM) is a synthetic analog of a spider toxin that acts as a potent and selective blocker of CP-AMPARs. When applied intracellularly, NASPM provides a more complete and unambiguous block of CP-AMPARs compared to the endogenous polyamine spermine. This document provides detailed application notes and protocols for the optimal use of NASPM to block CP-AMPA receptors in in vitro experimental settings.
Key Advantages of Intracellular NASPM
Intracellular application of NASPM offers two significant advantages over the more commonly used spermine for identifying and blocking CP-AMPARs:
-
Complete and Unambiguous Blockade: At an optimal concentration, NASPM produces a near-total, voltage-dependent block of outward currents through CP-AMPARs. This results in a complete inward rectification of the current-voltage (I-V) relationship, providing a clear functional signature of CP-AMPAR presence.[1][2][3][4][5]
-
Independence from Auxiliary Subunits: The blocking efficacy of spermine can be influenced by the presence of transmembrane AMPAR regulatory proteins (TARPs) and other auxiliary subunits. In contrast, the block by 100 µM intracellular NASPM is largely independent of the associated auxiliary subunit composition, making it a more reliable tool across different cell types and expression systems.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the effective concentrations of intracellular NASPM for blocking CP-AMPARs and the resulting rectification indices from patch-clamp experiments. A lower rectification index (RI) indicates a more complete block of outward current at positive potentials.
| Cell Type | Receptor Subunits | NASPM Concentration (Intracellular) | Rectification Index (RI+60/-60mV) | Key Findings | References |
| HEK293 Cells | Homomeric GluA1 | 10 µM | Incomplete Block (Use-dependent) | Block is not complete and depends on the recent history of channel activity. | [2][4] |
| HEK293 Cells | Homomeric GluA1 | 100 µM | ~0.02 | Provides a complete, use-independent block of outward currents. | [2][3] |
| HEK293 Cells | Heteromeric GluA1/GluA2 | 100 µM | ~0.84 - 1.30 | Demonstrates selectivity for GluA2-lacking CP-AMPARs as GluA2-containing receptors are not significantly blocked. | [2][3] |
| Cerebellar Stellate Cells (from GluA2 KO mice) | Native CP-AMPARs | 100 µM | ~0.04 (for synaptic currents) | Achieves full rectification of miniature excitatory postsynaptic currents (mEPSCs), unlike spermine. | [2][3] |
| Dentate Gyrus Granule Cells (from GluA2 KO mice) | Native CP-AMPARs | 100 µM | Near 0 | Produces complete rectification of extrasynaptic CP-AMPAR currents. | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of CP-AMPAR Blockade in HEK293 Cells
This protocol describes the use of whole-cell patch-clamp electrophysiology in HEK293 cells expressing recombinant AMPA receptors to quantify the blocking effect of intracellular NASPM.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 for CP-AMPARs or GluA1/GluA2 for calcium-impermeable AMPARs) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.
- Record from cells 24-48 hours post-transfection.
2. Electrophysiology Solutions:
- External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.
- Internal Pipette Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
- NASPM Stock Solution: Prepare a 10 mM stock solution of NASPM trihydrochloride in deionized water and store at -20°C.
- Final Internal Solution with NASPM: On the day of the experiment, dilute the NASPM stock solution into the internal pipette solution to a final concentration of 100 µM.
3. Whole-Cell Patch-Clamp Recording:
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Obtain whole-cell configuration on a transfected HEK293 cell.
- Allow at least 5-10 minutes for the intracellular solution containing NASPM to diffuse into the cell.[6]
- Voltage-clamp the cell at a holding potential of -60 mV.
- Apply glutamate (e.g., 300 µM) and a positive allosteric modulator like cyclothiazide (e.g., 50 µM) to elicit AMPA receptor currents.
- To determine the current-voltage (I-V) relationship, apply a voltage ramp from -80 mV to +60 mV during the glutamate application.[2][3][4]
- Record the resulting currents and plot them as a function of the command voltage.
4. Data Analysis:
- Measure the peak inward current at -60 mV and the peak outward current at +60 mV.
- Calculate the rectification index (RI) as the ratio of the current at +60 mV to the current at -60 mV (RI = I+60mV / I-60mV).
- An RI value close to 0 indicates complete inward rectification and a successful block of outward currents by NASPM.
Protocol 2: Recording of Synaptic CP-AMPAR Blockade in Neuronal Preparations
This protocol is adapted for recording from neurons in brain slices or primary cultures to investigate the role of synaptic CP-AMPARs.
1. Preparation of Neuronal Cultures or Brain Slices:
- Prepare primary neuronal cultures (e.g., from the cerebellum of GluA2 knockout mice) or acute brain slices as per standard laboratory protocols.[2][3]
2. Electrophysiology Solutions:
- External Solution (ACSF): Use a standard ACSF appropriate for the neuronal preparation, continuously bubbled with 95% O₂ / 5% CO₂. Include antagonists for other synaptic receptors as needed (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors).
- Internal Pipette Solution: As described in Protocol 1, with 100 µM NASPM added.
3. Recording Miniature Excitatory Postsynaptic Currents (mEPSCs):
- Establish a whole-cell voltage-clamp recording from the neuron of interest.
- Allow for dialysis of the intracellular solution containing NASPM.
- Add tetrodotoxin (TTX, e.g., 1 µM) to the ACSF to block action potentials and isolate mEPSCs.
- Hold the cell at different membrane potentials (e.g., -60 mV and +60 mV) and record spontaneous mEPSCs.
4. Data Analysis:
- Detect and average mEPSCs at both negative and positive holding potentials.
- In the presence of 100 µM intracellular NASPM, mEPSCs should be present at -60 mV but absent at +60 mV in neurons expressing synaptic CP-AMPARs.[2][3] This demonstrates the complete block of outward synaptic currents through CP-AMPARs.
Visualizations
Signaling Pathway and Blockade Mechanism
References
- 1. biorxiv.org [biorxiv.org]
- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. elifesciences.org [elifesciences.org]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NASPM Trihydrochloride in Whole-Cell Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-(1-Naphthyl)acetyl spermine trihydrochloride (NASPM), a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs), in whole-cell patch-clamp electrophysiology. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of relevant pathways and workflows.
Introduction
NASPM trihydrochloride is a synthetic analog of a polyamine toxin originally isolated from the Joro spider. It is a widely used pharmacological tool to selectively block CP-AMPARs, which are typically characterized by the absence of the GluA2 subunit. These receptors are implicated in various forms of synaptic plasticity and their dysregulation is associated with several neurological disorders.[1][2][3] In whole-cell patch-clamp recordings, intracellular application of NASPM has emerged as a superior method for unequivocally identifying the presence and contribution of CP-AMPARs to synaptic currents. Unlike endogenous polyamines such as spermine, which produce an incomplete and auxiliary subunit-dependent block of outward currents, NASPM can induce a near-complete, voltage-dependent block that is largely independent of the receptor's associated auxiliary proteins.[4][5][6][7] Recent evidence, however, suggests that at higher concentrations, NASPM may also exhibit some inhibitory effects on NMDA receptors, a factor to consider in experimental design and data interpretation.
Mechanism of Action
In the context of whole-cell patch-clamp, when included in the intracellular pipette solution, NASPM enters the cell and blocks the pore of CP-AMPARs from the cytoplasmic side. This block is strongly voltage-dependent. At negative membrane potentials, the positively charged NASPM molecule is driven out of the channel pore, allowing for the influx of cations (e.g., Na+ and Ca2+) and the generation of an inward current. Conversely, at positive membrane potentials, the NASPM molecule is driven into the pore, physically occluding it and preventing the efflux of cations (primarily K+). This results in a characteristic inward rectification of the current-voltage (I-V) relationship for CP-AMPAR-mediated currents.[4][5][8]
Signaling Pathway of CP-AMPAR Activation
Caption: Glutamate binding to CP-AMPARs leads to channel opening and subsequent cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of NASPM's effects on CP-AMPARs as determined by whole-cell patch-clamp recordings.
Table 1: IC50 Values for NASPM on CP-AMPARs
| Receptor Subunit Composition | Holding Potential | IC50 | Reference |
| Type II Neurons (expressing CP-AMPARs) | -60 mV | 0.33 µM | [3][9][10] |
Table 2: Effect of Intracellular NASPM on the Rectification Index (RI) of CP-AMPAR Currents
The Rectification Index is calculated as the ratio of the current amplitude at +60 mV to the current amplitude at -60 mV (I+60/I-60). A smaller RI indicates greater inward rectification.
| Cell Type / Receptor Composition | Intracellular Spermine (100 µM) RI | Intracellular NASPM (100 µM) RI | Key Finding | Reference |
| GluA2-knockout Cerebellar Stellate Cells | Present mEPSCs at +60 mV | Absent mEPSCs at +60 mV | NASPM produces a more complete block of outward currents. | [11] |
| Recombinant GluA1/γ7 | 0.096 ± 0.024 | 0 ± 0 | NASPM-induced block is independent of the γ7 auxiliary subunit. | [11] |
| Recombinant GluA1/CNIH2 | 0.10 ± 0.01 | 0.01 ± 0.01 | NASPM-induced block is largely independent of the CNIH2 auxiliary subunit. | [11] |
| Dentate Gyrus Granule Cells (GluA2 KO) | 0.29 ± 0.02 | 0.04 ± 0.02 | NASPM produces near-complete inward rectification in native neurons expressing only CP-AMPARs. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Determine the required concentration: For a 10 mM stock solution of this compound (M.W. 479.91 g/mol ), weigh out 4.80 mg and dissolve it in 1 mL of sterile, deionized water.[1][2]
-
Solubilization: Vortex briefly to ensure complete dissolution. This compound is readily soluble in water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3][9]
Whole-Cell Patch-Clamp Recording Protocol using Intracellular NASPM
This protocol is a general guideline and may require optimization based on the specific cell type and experimental question.
1. Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF) (Extracellular Solution):
-
Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[12]
-
Preparation: Prepare 10X stock solutions and dilute to 1X on the day of the experiment. Adjust osmolarity to ~290 mOsm and continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.[12]
-
-
Intracellular Pipette Solution with NASPM:
-
Composition (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, and 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[12] Other compositions with Cs-based salts can also be used depending on the experimental goals.[13]
-
Addition of NASPM: On the day of the experiment, thaw an aliquot of the intracellular solution and the NASPM stock solution. Add the required volume of NASPM stock to the intracellular solution to achieve the desired final concentration (e.g., 10 µM for use-dependent block or 100 µM for a more complete, use-independent block).[4]
-
Filter the final intracellular solution through a 0.2 µm syringe filter before use.[12]
-
2. Electrophysiological Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[12][14]
-
Cell Identification and Sealing:
-
Identify a healthy neuron under a microscope.
-
Apply positive pressure to the patch pipette and approach the cell.
-
Upon dimpling the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the intracellular solution containing NASPM to dialyze into the cell for at least 5-10 minutes before starting the recording protocol.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -70 mV) to record inward currents.
-
To assess the voltage-dependent block by NASPM, apply a series of voltage steps or a voltage ramp (e.g., from -80 mV to +60 mV).[4]
-
The presence of CP-AMPARs will be indicated by a significant reduction or absence of outward current at positive potentials, resulting in an inwardly rectifying I-V curve.
-
Experimental Workflow for Whole-Cell Patch-Clamp with Intracellular NASPM
Caption: Step-by-step workflow for using intracellular NASPM in whole-cell patch-clamp recordings.
Concluding Remarks
The use of this compound in whole-cell patch-clamp recordings, particularly when applied intracellularly, provides a robust and reliable method for the functional identification of CP-AMPARs. Its ability to induce a near-complete and auxiliary subunit-independent block of outward currents offers a significant advantage over endogenous polyamines. Researchers should carefully consider the appropriate concentration of NASPM for their specific experimental aims and be mindful of its potential off-target effects at higher concentrations. The protocols and data presented herein serve as a detailed resource for the effective application of this valuable pharmacological tool.
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (2766) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. axolbio.com [axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for N-(p-Amylcinnamoyl)anthranilic Acid (NASPM) in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(p-Amylcinnamoyl)anthranilic Acid (NASPM) is a potent and selective antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (CP-AMPARs) that lack the GluA2 subunit. In brain slice electrophysiology, NASPM serves as a critical pharmacological tool to investigate the physiological and pathological roles of these receptors in synaptic transmission and plasticity. These application notes provide detailed protocols for the preparation and application of NASPM in whole-cell patch-clamp recordings from acute brain slices.
Data Presentation
Table 1: Recommended NASPM Concentrations for Whole-Cell Patch-Clamp Electrophysiology
| Application | Concentration | Expected Effect | Citation |
| Use-dependent block of CP-AMPARs | 10 µM (intracellular) | Produces a block that is dependent on the recent history of channel activity. | [1][2] |
| Complete block of CP-AMPARs | 100 µM (intracellular) | Results in a full, use-independent block of outward currents through CP-AMPARs, providing an unambiguous measure of their presence. | [1][2][3] |
| Extracellular application | 200 µM | Used to test the sensitivity of synaptic responses to CP-AMPAR antagonism. | [4] |
Table 2: Comparison of Intracellular Spermine and NASPM for CP-AMPAR Blockade
| Blocker | Concentration | Efficacy of Outward Current Block | Dependence on Auxiliary Subunits | Key Advantage | Citation |
| Spermine | 100 µM | Incomplete | Efficacy is altered by the presence of auxiliary subunits (e.g., TARPs). | Widely used historical standard. | [1][3] |
| NASPM | 100 µM | Complete | Block is largely independent of auxiliary subunit association. | Provides an unambiguous functional measure of CP-AMPAR prevalence. | [1][2][3][5][6] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a generalized guide; specific parameters may need to be optimized for the brain region and animal age.
Materials:
-
Animal (e.g., rodent)
-
Anesthetic
-
Guillotine or large scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibratome or tissue chopper
-
Petri dishes
-
Transfer pipettes
-
Incubation/recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice
-
Solutions:
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Procedure:
-
Preparation of Solutions: Prepare cutting and recording aCSF solutions a day prior and ensure they are bubbled with carbogen for at least 30 minutes before use.[7][8][9] The pH should be between 7.35 and 7.40.[10]
-
Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated cutting solution to clear blood and cool the brain.[11][12]
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.[9]
-
Slicing:
-
Mount the brain on the vibratome stage. For specific regions, a particular orientation (e.g., oblique) may be necessary.[9]
-
Submerge the brain in the ice-cold, carbogenated cutting solution in the vibratome buffer tray.
-
Cut slices at the desired thickness (typically 250-400 µm).[2][9]
-
Continuously bubble the solution with carbogen during slicing.[8][9]
-
-
Recovery:
Protocol 2: Whole-Cell Patch-Clamp Recording with Intracellular NASPM
Materials:
-
Prepared acute brain slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Intracellular solution
-
NASPM trihydrochloride
-
Syringes and filters
Procedure:
-
Preparation of Intracellular Solution with NASPM:
-
Prepare the desired intracellular solution. A common base solution contains (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 10 Phosphocreatine, 4 ATP-Mg, 0.3 GTP-Na, and 0.2 EGTA. The pH is typically adjusted to ~7.3 with KOH.
-
From a stock solution, add NASPM to the intracellular solution to achieve the final desired concentration (e.g., 100 µM).[1][3] Ensure complete dissolution.
-
Filter the final intracellular solution through a 0.2 µm syringe filter.
-
-
Slice Placement and Visualization:
-
Transfer a brain slice to the recording chamber on the microscope stage.[14]
-
Continuously perfuse the slice with carbogenated aCSF at a constant flow rate.
-
Identify the target neuron(s) using appropriate magnification and contrast (e.g., DIC optics).
-
-
Pipette Pulling and Filling:
-
Achieving Whole-Cell Configuration:
-
Data Acquisition:
-
Allow the intracellular solution containing NASPM to equilibrate within the cell for several minutes before starting the experimental protocol.
-
To assess the effect of NASPM, hold the cell at various membrane potentials (e.g., from -80 mV to +60 mV) and evoke synaptic currents or apply glutamate.[1][3] The block of outward currents at positive potentials indicates the presence of CP-AMPARs.
-
Mandatory Visualizations
References
- 1. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Nitric Oxide Regulates GluA2-Lacking AMPAR Contribution to Synaptic Transmission of CA1 Apical but Not Basal Dendrites [frontiersin.org]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 8. precisionary.com [precisionary.com]
- 9. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 11. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Isolating AMPA Receptor Currents Using NASPM in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (CP-AMPARs) are a subtype of ionotropic glutamate receptors that play a critical role in synaptic plasticity, neuronal signaling, and various neuropathological conditions. Unlike calcium-impermeable AMPARs, which contain the edited GluA2 subunit, CP-AMPARs lack this subunit and exhibit high relative permeability to calcium ions. Isolating the calcium influx through CP-AMPARs is essential for understanding their physiological and pathophysiological functions. 1-Naphthylacetyl spermine (NASPM) is a selective antagonist of CP-AMPARs that provides a valuable pharmacological tool for these investigations.[1] These application notes provide detailed protocols for utilizing NASPM in calcium imaging experiments with the fluorescent indicator Fura-2 AM to specifically isolate and quantify CP-AMPAR-mediated calcium currents.
It is important to note that while NASPM has been widely used as a selective inhibitor for CP-AMPARs, recent studies suggest that it may also exhibit inhibitory effects on NMDA receptors.[2] Researchers should consider this potential lack of specificity when designing experiments and interpreting results, and may need to incorporate additional controls, such as the use of a specific NMDA receptor antagonist like APV.
Signaling Pathways and Mechanism of Action
AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. The subunit composition of the AMPAR tetramer determines its physiological properties, including its permeability to calcium.
-
Calcium-Impermeable AMPARs (CI-AMPARs): The presence of a post-transcriptionally edited GluA2 subunit renders the AMPAR channel impermeable to Ca²⁺.
-
Calcium-Permeable AMPARs (CP-AMPARs): In the absence of the edited GluA2 subunit, the channel is permeable to both Na⁺ and Ca²⁺ ions.
NASPM acts as a channel blocker of CP-AMPARs. It enters the open channel pore and occludes it, thereby preventing the influx of ions, including Ca²⁺. This blockade is voltage-dependent. Intracellular application of NASPM has been shown to produce a complete block of outward currents through CP-AMPARs, a feature that is not always achieved with the endogenous polyamine, spermine.[3][4]
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment using Fura-2 AM and NASPM to isolate CP-AMPAR currents in cultured neurons.
Materials and Reagents
-
Cell Culture: Primary neuronal cultures or cell lines expressing relevant AMPA receptors, plated on glass coverslips.
-
Fura-2 AM: (e.g., ThermoFisher, F1221). Prepare a 1 mM stock solution in dry DMSO.
-
NASPM trihydrochloride: (e.g., Tocris, Cat. No. 1085). Prepare a stock solution in water.
-
Pluronic F-127: (e.g., ThermoFisher, P3000MP). 20% solution in DMSO.
-
Recording Buffer: (e.g., Tyrode's solution or HBSS). Ensure it is free of phenol red. Example composition (in mM): 129 NaCl, 5.9 KCl, 3.2 CaCl₂, 1.2 MgCl₂, 11.5 glucose, 11.6 HEPES, pH adjusted to 7.4 with NaOH.[5]
-
AMPA receptor agonist: (e.g., AMPA, Kainate, or a more specific agonist like 5-Fluorowillardiine).
-
Other antagonists (as needed): NMDA receptor antagonist (e.g., D-AP5), voltage-gated calcium channel (VGCC) blockers.
Fura-2 AM Loading Protocol
-
Prepare Loading Solution: For a final concentration of 1-5 µM Fura-2 AM, dilute the 1 mM stock into the recording buffer. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. Vortex vigorously.[6]
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.[6]
-
Wash and De-esterification: After incubation, wash the cells twice with fresh, pre-warmed recording buffer. Then, incubate the cells in the recording buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.[7]
Calcium Imaging Procedure
-
Mount Coverslip: Mount the coverslip with the Fura-2 loaded cells onto the imaging chamber of a fluorescence microscope equipped for ratiometric imaging.
-
Perfusion: Continuously perfuse the chamber with the recording buffer.
-
Baseline Recording: Acquire a stable baseline fluorescence recording. Fura-2 is excited at two wavelengths, typically 340 nm (calcium-bound) and 380 nm (calcium-free), with emission collected at ~510 nm.[8][9] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Agonist Application: Apply the AMPA receptor agonist to elicit a calcium response.
-
Washout: Wash out the agonist with the recording buffer until the fluorescence ratio returns to baseline.
-
NASPM Incubation: Apply NASPM (typically 50-100 µM) to the recording buffer and incubate for a period sufficient to ensure blockade (e.g., 5-10 minutes).
-
Post-NASPM Agonist Application: Re-apply the AMPA receptor agonist in the continued presence of NASPM.
-
Data Analysis: The difference in the agonist-evoked calcium response before and after NASPM application represents the contribution of CP-AMPARs to the calcium influx.
Data Presentation
The quantitative data from calcium imaging experiments can be summarized to compare the cellular response to AMPA receptor activation in the presence and absence of NASPM.
Table 1: Effect of NASPM on Agonist-Evoked Calcium Transients
| Treatment Condition | Peak F340/F380 Ratio (Mean ± SEM) | Area Under the Curve (AUC) (Mean ± SEM) | Percentage Inhibition by NASPM |
| Control (Agonist alone) | 1.25 ± 0.15 | 55.6 ± 7.2 | N/A |
| Agonist + 50 µM NASPM | 0.45 ± 0.08 | 18.9 ± 3.1 | 64% |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the experimental conditions, cell type, and agonist concentration.
Table 2: Rectification Index from Electrophysiological Recordings with Intracellular NASPM
Electrophysiological experiments are often conducted to complement calcium imaging data. The rectification index (RI) is a measure of the voltage-dependent block. A value close to 0 indicates strong inward rectification (block of outward current), characteristic of CP-AMPARs in the presence of a blocker.
| Receptor/Cell Type | Intracellular Blocker (100 µM) | Rectification Index (RI+60/-60) (Mean ± SEM) | Reference |
| GluA1 | Spermine | 0.26 ± 0.02 | [10] |
| GluA1 | NASPM | 0.02 ± 0.01 | [10] |
| GluA1/γ2 | Spermine | 0.29 ± 0.02 | [4] |
| GluA1/γ2 | NASPM | 0.01 ± 0.01 | [4] |
| GluA2 KO Cerebellar Granule Cells | Spermine | 0.29 ± 0.02 | |
| GluA2 KO Cerebellar Granule Cells | NASPM | 0.04 ± 0.02 |
This table summarizes that 100 µM intracellular NASPM produces a near-total block of outward CP-AMPAR-mediated currents, independent of auxiliary subunit association, and is more effective than spermine.[4]
Conclusion
The use of NASPM in conjunction with calcium imaging is a powerful technique to dissect the contribution of CP-AMPARs to neuronal calcium signaling. By following the detailed protocols and considering the potential for off-target effects, researchers can effectively isolate and quantify CP-AMPAR function. This approach is valuable for basic neuroscience research and for the development of therapeutic agents targeting glutamate receptor signaling pathways.
References
- 1. Frontiers | Participation of calcium-permeable AMPA receptors in the regulation of epileptiform activity of hippocampal neurons [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and store NASPM trihydrochloride for long-term use
These application notes provide detailed protocols for the dissolution, storage, and use of N-(1-naphthyl)acetyl spermine trihydrochloride (NASPM trihydrochloride), a selective antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These guidelines are intended for researchers, scientists, and drug development professionals.
Product Information
-
Product Name: N-(1-naphthyl)acetyl spermine trihydrochloride (this compound)
-
Synonyms: 1-Naphthylacetyl spermine trihydrochloride
-
Molecular Formula: C₂₂H₃₄N₄O·3HCl[1]
-
Molecular Weight: 479.91 g/mol [2]
-
Description: NASPM is a synthetic analog of Joro spider toxin that acts as a selective, use- and voltage-dependent antagonist of Ca²⁺-permeable AMPA receptors, which typically lack the GluA2 subunit.[1][3] It is a valuable tool for studying the physiological and pathological roles of these specific ion channels. At a membrane potential of -60 mV, NASPM can suppress current responses in neurons expressing Ca²⁺-permeable AMPA receptors with an IC₅₀ value of approximately 0.33 µM.[1][4][5]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 50 mg/mL[2][4][6] | 104.19 mM[2][4] | Sonication may be required to aid dissolution.[2][4] |
| PBS (pH 7.2) | 100 mg/mL[2] | 208.37 mM[2] | Sonication may be required for a clear solution.[2] |
| DMSO | 6.4 mg/mL[4] | 13.34 mM[4] | Use of hygroscopic DMSO can impact solubility.[4] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid | +4°C[2][4] | Long-term | Store in a sealed container, away from moisture (desiccate).[2][4] |
| Solid | -20°C[1] | ≥ 4 years[1] | For optimal long-term preservation. |
| In Solvent | -20°C[2][3][4] | 1 month[2][3][4] | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[2][4] |
| In Solvent | -80°C[2][4] | 6 months[2][4] | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture, which can reduce stability.
-
Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.80 mg of NASPM (based on a molecular weight of 479.91 g/mol ).
-
Dissolution: Add the appropriate volume of sterile water to the tube. For a 10 mM solution with 4.80 mg of NASPM, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, proceed to the next step.
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes or until the solution is clear.[2][4] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture, it should be sterilized. Filter the solution through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3][4] Avoid repeated freeze-thaw cycles.
Protocol 2: Application in Cell Culture for Blocking Ca²⁺-Permeable AMPA Receptors
This protocol provides a general workflow for using NASPM to block Ca²⁺-permeable AMPA receptors in cultured neurons, based on established methodologies.[5]
Materials:
-
Cultured neurons (e.g., rat hippocampal neurons)[5]
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Appropriate cell culture medium or extracellular recording solution
-
Agonist for AMPA receptors (e.g., glutamate or AMPA)
Procedure:
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM NASPM stock solution. Dilute the stock solution in the appropriate culture medium or recording solution to the desired final concentration. A typical working concentration ranges from 0.1 µM to 10 µM.[5] For example, to make 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium.
-
Pre-incubation: Before stimulating the neurons with an AMPA receptor agonist, pre-incubate the cells with the NASPM-containing medium for a designated period. The duration can vary depending on the experimental design but is often in the range of 5-15 minutes.
-
Agonist Application: While maintaining the presence of NASPM, apply the AMPA receptor agonist (e.g., glutamate) to the cell culture.
-
Data Acquisition: Measure the cellular response, such as changes in intracellular calcium concentration, electrophysiological recordings (e.g., whole-cell patch-clamp), or downstream signaling events.
-
Controls: It is crucial to include appropriate controls. These should include cells treated with the agonist alone (positive control) and untreated cells (negative control).
Diagrams and Visualizations
Signaling Pathway of NASPM Action
Caption: Signaling pathway illustrating NASPM's role as an antagonist of Ca²⁺-permeable AMPA receptors.
Experimental Workflow for NASPM Stock Preparation and Use
Caption: Workflow for preparing, storing, and using this compound in a research setting.
Logical Flow for NASPM Solution Handling
Caption: Decision-making flowchart for the dissolution and storage of this compound solutions.
References
Application Notes and Protocols: Isolating Specific Receptor Subtypes by Combining NASPM with Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Naphthyl)spermine (NASPM) is a potent, voltage-dependent antagonist of ionotropic glutamate receptors. It exhibits a pronounced selectivity for calcium-permeable AMPA receptors (CP-AMPARs) that lack the GluA2 subunit. This property makes NASPM an invaluable pharmacological tool for dissecting the contribution of specific receptor subtypes to synaptic transmission and plasticity. When used in combination with other selective antagonists, NASPM allows for the precise isolation and characterization of currents mediated by distinct receptor populations. These application notes provide detailed protocols and quantitative data for utilizing NASPM in conjunction with other antagonists to isolate specific receptor subtypes, particularly focusing on the functional separation of CP-AMPARs from calcium-impermeable AMPA receptors (CI-AMPARs) and NMDA receptors.
Recent findings suggest that NASPM may also exhibit inhibitory effects on NMDA receptors, challenging its absolute specificity for CP-AMPARs.[1][2] Therefore, careful experimental design and control experiments are crucial when interpreting results obtained using NASPM.
Key Receptor Subtypes and Antagonist Combinations
The primary application of NASPM in combination with other antagonists is to functionally isolate currents mediated by:
-
Calcium-Permeable AMPA Receptors (CP-AMPARs): These receptors are typically homomers of GluA1, GluA3, or GluA4 subunits and are characterized by their high calcium permeability and inward rectification. NASPM selectively blocks these receptors.
-
Calcium-Impermeable AMPA Receptors (CI-AMPARs): These are heteromeric assemblies containing the GluA2 subunit, which renders the channel impermeable to calcium. They are largely insensitive to NASPM.
-
NMDA Receptors (NMDARs): These receptors are critical for synaptic plasticity and are co-activated by glutamate and glycine. They can be blocked by specific antagonists like AP5.
To isolate the activity of a specific receptor subtype, a strategy of selective antagonism is employed. For instance, to isolate NMDAR currents, one would block AMPARs and kainate receptors. Conversely, to study CP-AMPARs, one might block NMDARs and then apply NASPM to observe the specific reduction in current.
Data Presentation: Antagonist Properties and Concentrations
The following tables summarize key quantitative data for NASPM and commonly co-administered antagonists.
Table 1: Properties of N-(1-Naphthyl)spermine (NASPM)
| Property | Value | Receptor Subtype | Reference |
| Mechanism of Action | Open-channel blocker, produces voltage-dependent inward rectification | GluA2-lacking CP-AMPARs | [3][4][5][6] |
| Typical Working Concentration (Intracellular) | 10-100 µM | CP-AMPARs | [3][6] |
| Typical Working Concentration (Extracellular) | 50-200 µM | CP-AMPARs | [7][8] |
| Effect on Rectification Index (RI+60/-60) of GluA1 homomers | Reduces to ~0.03-0.04 (from ~0.29 with spermine) | CP-AMPARs | [3] |
| Reported IC50 | Varies with co-expression of auxiliary subunits (e.g., TARP γ2 reduces potency) | CP-AMPARs | [5][9] |
| Potential Off-Target Effects | Inhibition of NMDA receptors | NMDARs | [1][2] |
Table 2: Antagonists Commonly Used in Combination with NASPM
| Antagonist | Target Receptor(s) | Mechanism of Action | Typical Working Concentration | Reference |
| AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid) | NMDA Receptors | Competitive antagonist at the glutamate binding site | 50 µM | [8] |
| Ifenprodil | NMDA Receptors (GluN2B subunit-selective) | Non-competitive antagonist | 0.3-3 µM | [10][11] |
| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) | AMPA/Kainate Receptors | Competitive antagonist | 10 µM | [1] |
| GYKI 53655 | AMPA Receptors | Non-competitive antagonist | 50 µM | [1] |
| UBP302 | Kainate Receptors | Selective antagonist | 12.5 µM | [1] |
Experimental Protocols
Protocol 1: Intracellular Application of NASPM to Isolate CP-AMPAR-mediated Currents in Whole-Cell Patch-Clamp Recordings
This protocol is designed to unambiguously identify the contribution of CP-AMPARs to synaptic currents by observing the complete block of outward currents at positive potentials.[3][4][5][6]
Materials:
-
Standard whole-cell patch-clamp setup
-
Recording electrodes (borosilicate glass, 6-10 MΩ resistance)
-
Intracellular solution (e.g., K-gluconate based)
-
NASPM trihydrochloride
-
Extracellular solution (ACSF)
-
NMDA receptor antagonist (e.g., 50 µM AP5)
-
GABAA receptor antagonist (e.g., picrotoxin or gabazine)
Procedure:
-
Prepare Intracellular Solution with NASPM: Dissolve NASPM in the intracellular solution to a final concentration of 100 µM. This high concentration ensures a use-independent and complete block of outward CP-AMPAR currents.[3][6] A lower concentration (e.g., 10 µM) can be used to study use-dependent block.[3][6]
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording from the neuron of interest.
-
Allow for Diffusion: Wait for at least 10-15 minutes after establishing the whole-cell configuration to allow for the diffusion of NASPM from the pipette into the cell.
-
Pharmacologically Isolate AMPAR Currents: Perfuse the slice with ACSF containing antagonists for NMDA receptors (e.g., 50 µM AP5) and GABAA receptors to isolate glutamate-mediated AMPAR currents.
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -60 mV or -70 mV) to record inward currents.
-
Step or ramp the membrane potential to positive potentials (e.g., +40 mV to +60 mV) to measure outward currents.
-
-
Data Acquisition and Analysis:
-
Record evoked or miniature excitatory postsynaptic currents (EPSCs) at both negative and positive potentials.
-
In the presence of intracellular NASPM, currents mediated by CP-AMPARs will be present at negative potentials but completely blocked at positive potentials, resulting in a strong inward rectification.
-
Calculate the rectification index (RI) as the ratio of the current amplitude at a positive potential (e.g., +60 mV) to the amplitude at a negative potential (e.g., -60 mV). An RI close to 0 indicates a pure population of CP-AMPARs.[3]
-
Protocol 2: Extracellular Application of NASPM and Other Antagonists to Isolate NMDAR-mediated Currents
This protocol details the pharmacological isolation of NMDAR-mediated currents by blocking AMPA and kainate receptors, a common procedure where the potential off-target effects of NASPM on NMDARs should be considered.[1]
Materials:
-
Standard electrophysiology setup for brain slice recordings.
-
ACSF
-
This compound
-
Selective AMPA receptor antagonist (e.g., 50 µM GYKI 53655)
-
Selective kainate receptor antagonist (e.g., 12.5 µM UBP302)
-
Non-selective AMPA/kainate antagonist (e.g., 10 µM NBQX)
-
GABAA receptor antagonists (e.g., gabazine and CGP 55845)
-
Glycine (NMDAR co-agonist, 10 µM)
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices from the region of interest.
-
Initial Recording: Obtain stable whole-cell or field recordings of synaptic responses.
-
Block GABAergic Transmission: Perfuse the slice with ACSF containing GABAA receptor antagonists.
-
Isolate NMDAR Currents:
-
To isolate NMDAR-evoked EPSCs, perfuse the slice with ACSF containing a cocktail of AMPA and kainate receptor blockers (e.g., 50 µM GYKI 53655 and 12.5 µM UBP302, or 10 µM NBQX).[1]
-
Continuously apply the NMDAR co-agonist glycine (10 µM).[1]
-
Record NMDAR-eEPSCs at a positive holding potential (e.g., +40 mV) to relieve the magnesium block.
-
-
Test for NASPM Effects on NMDARs (Control Experiment):
-
Isolating CP-AMPAR-poor Synapses: In experiments where the goal is to study synapses with a low prevalence of CP-AMPARs, pre-incubation with extracellular NASPM (e.g., 200 µM for 30 minutes) can be used to selectively block the CP-AMPAR component of the synaptic response.[7]
Visualizations
Signaling Pathway of Glutamate Receptor Antagonism
Caption: Antagonist actions on postsynaptic glutamate receptors.
Experimental Workflow for Isolating Receptor Subtype Currents
Caption: Workflow for isolating specific glutamate receptor currents.
Conclusion
The combination of NASPM with other selective antagonists is a powerful approach for elucidating the roles of specific glutamate receptor subtypes in neuronal function. The protocols outlined above provide a framework for these investigations. Researchers should be mindful of the potential for off-target effects of NASPM on NMDA receptors and incorporate appropriate control experiments to ensure the accurate interpretation of their findings. The use of intracellular NASPM remains a highly reliable method for identifying the presence and contribution of CP-AMPARs due to the resulting complete and unambiguous inward rectification of their currents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 7. Calcium-Permeable AMPA Receptors Promote Endocannabinoid Signaling at Parvalbumin Interneuron Synapses in the Nucleus Accumbens Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Block of AMPA Receptors with NASPM
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering an incomplete block of AMPA receptors with 1-Naphthylacetyl spermine (NASPM).
Troubleshooting Guide
Issue: Incomplete or variable block of AMPA receptor currents with NASPM.
This guide will walk you through a systematic process to identify the potential cause of incomplete NASPM-mediated blockade of AMPA receptors in your experiments.
Caption: Troubleshooting workflow for incomplete AMPA receptor block.
Frequently Asked Questions (FAQs)
1. Why am I observing an incomplete block of AMPA receptors with NASPM?
Several factors can contribute to an incomplete block:
-
Suboptimal NASPM Concentration: Lower concentrations of NASPM (e.g., 10 µM) can result in a use-dependent and incomplete block of calcium-permeable AMPA receptors (CP-AMPARs).[1] For a more complete and use-independent block, a concentration of 100 µM applied intracellularly is recommended.[1][2]
-
Presence of GluA2-containing AMPARs: NASPM is a selective antagonist for CP-AMPARs, which typically lack the GluA2 subunit.[3] If your cells express a mixed population of GluA2-lacking and GluA2-containing (calcium-impermeable) AMPA receptors, you will only observe a partial block of the total AMPA receptor-mediated current.[4][1]
-
Voltage-Dependence of the Block: The blocking action of NASPM is voltage-dependent.[1][5] The block is most effective at positive membrane potentials, where it prevents the outward flow of ions through CP-AMPAR channels. At negative potentials, the block is less pronounced.[5]
-
Drug Application and Stability: Ensure that NASPM has had sufficient time to diffuse into the cell when applied via a patch pipette (typically 5-10 minutes).[6] Additionally, NASPM solutions can be unstable and should be prepared fresh for optimal results.[7]
2. What is the recommended concentration of NASPM to use?
The optimal concentration depends on the experimental goals.
| Concentration | Type of Block | Key Considerations |
| 10 µM | Use-dependent | Block is incomplete and relies on the recent history of channel activation.[1] |
| 100 µM | Use-independent | Provides a complete and stable block of outward currents through CP-AMPARs, largely unaffected by auxiliary subunits.[1][2] |
| Up to 250 µM | Bath application | Has been used in slice preparations, but intracellular application is more common for specificity.[8] |
3. How do auxiliary subunits like TARPs affect the NASPM block?
Unlike the endogenous polyamine spermine, whose blocking efficacy is significantly altered by the presence of transmembrane AMPA receptor regulatory proteins (TARPs) and other auxiliary subunits, the block by 100 µM intracellular NASPM is largely unaffected by these proteins.[1][2] This makes NASPM a more reliable tool for producing a complete block of CP-AMPARs regardless of their associated auxiliary subunits.[1][2]
4. Could there be off-target effects of NASPM?
While NASPM is widely used as a selective blocker for CP-AMPARs, some recent evidence suggests that it may also inhibit NMDA receptors.[9][10][11] This is an important consideration, especially in experiments where NMDA receptor function is also being investigated. It is advisable to include appropriate controls to rule out any confounding effects on NMDA receptors.
5. How should I prepare and store NASPM?
NASPM solutions are known to be unstable.[7] It is highly recommended to prepare fresh stock solutions and dilute them to the final working concentration on the day of the experiment. For storage, follow the manufacturer's recommendations, which typically involve storing the powder desiccated at +4°C or frozen at -20°C.[7][3]
Experimental Protocols
Intracellular Application of NASPM in Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the intracellular application of NASPM to assess the contribution of CP-AMPARs to synaptic currents.
-
Preparation of Internal Solution:
-
Prepare your standard internal patch pipette solution.
-
On the day of the experiment, dissolve NASPM trihydrochloride in the internal solution to a final concentration of 100 µM.
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the internal solution containing NASPM through a 0.22 µm syringe filter.
-
-
Electrophysiological Recording:
-
Prepare brain slices or cultured neurons as per your standard protocol.
-
Pull patch pipettes and fill the tip with the NASPM-containing internal solution.
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Allow at least 5-10 minutes for the NASPM to diffuse from the pipette into the cell before starting your recordings.[6]
-
-
Data Acquisition and Analysis:
-
To assess the block, record AMPA receptor-mediated currents at a range of holding potentials, including positive potentials (e.g., -60 mV to +60 mV).
-
The block of CP-AMPARs will be evident as a reduction or complete elimination of the outward current at positive potentials.
-
Calculate the rectification index (RI) as the ratio of the current amplitude at a positive potential (e.g., +60 mV) to the amplitude at a negative potential (e.g., -60 mV). A complete block by NASPM should result in an RI close to zero.[4]
-
| Condition | Typical Rectification Index (RI+60/-60) with 100 µM Intracellular Blocker |
| Spermine | 0.037 to 0.29 (Varies with auxiliary subunits) |
| NASPM | 0 to 0.04 (Largely independent of auxiliary subunits) |
Visualizations
Caption: Mechanism of NASPM action on AMPA receptor subtypes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: NASPM trihydrochloride and NMDA Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NASPM trihydrochloride on NMDA receptors. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is traditionally known as a selective antagonist of Calcium-Permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (CP-AMPA) receptors. It is a synthetic analogue of Joro spider toxin and is widely used to block CP-AMPA receptors, particularly those lacking the GluA2 subunit.[1][2]
Q2: Have off-target effects of this compound on NMDA receptors been reported?
A2: Yes, recent research indicates that this compound lacks specificity for CP-AMPA receptors and can exert a significant inhibitory effect on N-methyl-D-aspartate (NMDA) receptors. This off-target activity is crucial to consider when interpreting experimental results.[3]
Q3: What is the potency of this compound on NMDA receptors?
A3: The inhibitory effect of NASPM on NMDA receptors is voltage-dependent. Studies on heterologously expressed GluN1/GluN2A receptors have reported the following IC50 values at different membrane potentials:
| Membrane Potential | IC50 of NASPM on GluN1/GluN2A Receptors |
| -60 mV | 3.29 ± 0.54 µM |
| +60 mV | 56.1 ± 7.4 µM |
This demonstrates that the blocking effect is more potent at negative membrane potentials.
Q4: How does the potency of NASPM on NMDA receptors compare to its potency on CP-AMPA receptors?
A4: NASPM is a potent blocker of both CP-AMPA and NMDA receptors, and its selectivity is not as high as previously thought. For comparison, the IC50 value for NASPM on CP-AMPA receptors in type II hippocampal neurons has been reported to be 0.33 µM at -60 mV.[4] This suggests that while NASPM is more potent at CP-AMPA receptors, its affinity for NMDA receptors is within a pharmacologically relevant range.
| Receptor Target | Membrane Potential | IC50 of NASPM |
| CP-AMPA Receptors (Type II Hippocampal Neurons) | -60 mV | 0.33 µM[4] |
| NMDA Receptors (GluN1/GluN2A) | -60 mV | 3.29 ± 0.54 µM |
Q5: What is the proposed mechanism of NASPM's effect on NMDA receptors?
A5: The voltage-dependent nature of the inhibition suggests that NASPM acts as an open-channel blocker of NMDA receptors. This means it likely enters and occludes the ion channel pore when the receptor is in its active, open state.
Troubleshooting Guide
Issue 1: Unexpected reduction in NMDA receptor-mediated currents in the presence of NASPM.
-
Possible Cause: You may be observing the off-target inhibitory effect of NASPM on NMDA receptors.
-
Troubleshooting Steps:
-
Confirm the effect: To verify that the observed inhibition is due to a direct effect on NMDA receptors, perform control experiments using a selective NMDA receptor antagonist (e.g., APV) and compare the results with those obtained with NASPM.
-
Voltage-dependence check: Investigate the voltage-dependency of the block by holding the cell at different membrane potentials. According to recent findings, the block should be more pronounced at negative potentials.
-
Consider NASPM concentration: The IC50 for NMDA receptor inhibition is in the low micromolar range. If you are using higher concentrations of NASPM to block CP-AMPARs, you are likely to inhibit NMDA receptors as well. Consider using the lowest effective concentration for your primary target.
-
Issue 2: My experimental results, which I attributed to CP-AMPA receptor blockade by NASPM, could also be explained by NMDA receptor inhibition.
-
Possible Cause: The lack of specificity of NASPM may be confounding your data interpretation.
-
Troubleshooting Steps:
-
Re-evaluate previous data: Critically review your findings in light of the evidence for NMDA receptor antagonism by NASPM.
-
Use alternative CP-AMPA receptor antagonists: To confirm that your observed effects are indeed mediated by CP-AMPA receptors, consider using other selective antagonists, such as IEM-1460, and see if they replicate the effects of NASPM.
-
Pharmacological isolation: Design experiments to pharmacologically isolate the two receptor populations. For example, you can first block NMDA receptors with a specific antagonist like APV and then apply NASPM to see if there is any remaining effect on your parameter of interest.
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess NASPM's Effect on NMDA Receptors in Human Cortical Neurons
This protocol is adapted from methodologies used for recording from human cortical neurons and investigating NMDA receptor currents.[5]
-
Slice Preparation:
-
Obtain resected human cortical tissue in ice-cold, oxygenated NMDG-HEPES artificial cerebrospinal fluid (aCSF).
-
Prepare 300-350 µm thick cortical slices using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify pyramidal neurons in the desired cortical layer using differential interference contrast (DIC) optics.
-
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2 / 5% CO2. To isolate NMDA receptor currents, include antagonists for AMPA/kainate receptors (e.g., 20 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline).
-
Internal Solution (for patch pipette): Containing (in mM): 135 Cs-gluconate, 10 NaCl, 10 HEPES, 1 MgCl2, 2 Na2ATP, and 0.3 GTP, with pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by local application of NMDA (e.g., 100 µM).
-
Establish a stable baseline of NMDA receptor-mediated currents.
-
Bath-apply this compound at the desired concentration (e.g., starting from 1 µM and increasing to determine a dose-response curve).
-
To test for voltage-dependence, repeat the NASPM application at different holding potentials (e.g., -40 mV, 0 mV, +40 mV).
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated EPSCs before and after NASPM application.
-
Calculate the percentage of inhibition at each concentration and holding potential.
-
Fit the dose-response data to a Hill equation to determine the IC50 value.
-
Visualizations
References
- 1. Regulation of NMDA Receptor channel block and desensitization by intracellular calcium - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
managing NASPM trihydrochloride solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing NASPM trihydrochloride solubility and preventing precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvents for this compound are water, DMSO, and PBS (pH 7.2).[1][2] Solubility varies depending on the solvent. For in vitro studies, water and DMSO are commonly used to prepare stock solutions.[1] For in vivo experiments, PBS is the recommended solvent.[1][3]
Q2: I am observing precipitation after dissolving this compound. What should I do?
A2: Precipitation can occur, especially when preparing solutions. To aid dissolution and resolve precipitation, you can gently heat the solution and/or use sonication.[3] It is also recommended to prepare fresh solutions for each experiment and use them promptly.[3] If storing solutions, ensure they are fully dissolved before use by allowing them to equilibrate to room temperature and checking for any visible precipitate.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable.[1][3] Always store in a sealed container, away from moisture.[1][3]
Q4: Can I filter-sterilize my this compound solution?
A4: Yes, if you prepare a stock solution in water, it is recommended to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[3]
Q5: Is the molecular weight of this compound always the same?
A5: The molecular weight may vary slightly between batches due to the degree of hydration. It is important to refer to the batch-specific molecular weight provided on the certificate of analysis when calculating concentrations and preparing stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate after adding solvent. | Incomplete dissolution. | Use sonication to aid dissolution.[1][3] Gentle heating can also be applied.[3] Ensure the solvent is of high purity. |
| Precipitation occurs after cooling a heated solution. | The concentration may be too high for storage at a lower temperature. | Prepare a less concentrated stock solution. Alternatively, gently warm the solution before each use to ensure everything is redissolved. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The compound is less soluble in the final buffer composition. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution, if experimentally permissible. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term).[3] Prepare fresh solutions for critical experiments. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 50 | 104.19 | Requires sonication.[1] Another source suggests 47.99 mg/mL (100 mM). |
| DMSO | 6.4 | 13.34 | Requires sonication.[1] Another source suggests 1.7 mg/mL.[2] |
| PBS (pH 7.2) | 100 | 208.37 | Recommended for in vivo use; requires sonication.[1][3] Another source suggests 10 mg/mL.[2] |
Preparation of Stock Solutions
| Desired Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.0837 mL | 10.4186 mL | 20.8372 mL |
| 5 mM | 0.4167 mL | 2.0837 mL | 4.1674 mL |
| 10 mM | 0.2084 mL | 1.0419 mL | 2.0837 mL |
Calculations are based on a molecular weight of 479.91 g/mol . Adjust volumes based on the batch-specific molecular weight.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weigh out 10 mg of this compound.
-
Add 2.0837 mL of high-purity water to the solid.
-
Vortex briefly to suspend the solid.
-
Place the vial in a sonicator bath and sonicate until the solid is completely dissolved. The solution should be clear.
-
If preparing for use in cell culture, filter-sterilize the final working solution through a 0.22 μm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[3]
Visualizations
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: this compound mechanism of action on ionotropic glutamate receptors.
References
optimizing NASPM concentration to avoid non-specific effects
Welcome to the technical support center for NASPM (1-Naphthylacetyl spermine trihydrochloride). This guide provides researchers, scientists, and drug development professionals with essential information for optimizing NASPM concentration to ensure target specificity and avoid non-specific effects in experiments.
Frequently Asked Questions (FAQs)
Q: What is NASPM and what is its primary molecular target?
A: NASPM is a synthetic analog of Joro spider toxin.[1][2] It functions as a selective antagonist of Calcium-Permeable AMPA (CP-AMPA) receptors.[1][2] These receptors are typically tetramers that lack the edited GluA2 subunit, which renders them permeable to calcium ions.[3] The blocking action of NASPM is both use- and voltage-dependent.[2][4]
Q: What is a typical working concentration range for NASPM?
A: The optimal concentration of NASPM is highly dependent on the experimental system, cell type, and method of application (extracellular vs. intracellular). However, published studies provide a general range:
-
IC50: The half-maximal inhibitory concentration (IC50) for suppressing CP-AMPA receptors in some cultured neurons is approximately 0.33 µM at a holding potential of -60 mV.[2][4]
-
Electrophysiology (Intracellular): A concentration of 10 µM in the patch pipette produces a use-dependent block, while 100 µM can achieve a complete, use-independent block of outward currents through CP-AMPARs.[5][6]
-
Calcium Imaging: Concentrations around 50 µM have been used to reduce AMPA-induced calcium transients.[7]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model and assay (see Experimental Protocol section below).
Q: What are the known non-specific effects of NASPM?
A: Recent evidence suggests that NASPM is not entirely specific to CP-AMPA receptors. At higher concentrations, it can exhibit off-target effects, most notably the inhibition of NMDA receptors.[8][9] This inhibition is also concentration- and voltage-dependent.[8] This finding is critical, as effects previously attributed solely to CP-AMPA receptor blockade by NASPM may need re-evaluation.[9][10]
Q: How should I prepare and store NASPM solutions?
A: NASPM trihydrochloride is soluble in water, with a maximum concentration of around 100 mM.[3] It is highly recommended to prepare solutions fresh for each experiment, as they can be unstable.[1] For stock solutions, prepare a high-concentration stock in water, aliquot into single-use volumes, and store at -20°C. Avoid repeated freeze-thaw cycles.
Concentration-Response Data for NASPM
The following table summarizes quantitative data from various studies to guide the selection of a starting concentration range for your experiments.
| Concentration | Target/Assay | Observed Effect | Potential Non-Specific Effects Noted |
| 0.33 µM | CP-AMPA Receptors (in cultured Type II neurons) | IC50 value for suppression of kainate-induced currents at -60 mV.[2][4] | At this low concentration, effects are generally considered specific to CP-AMPA receptors. |
| 10 µM | CP-AMPA Receptors (intracellular application) | Produces a use-dependent block of outward currents.[5][6] | Specificity is generally high, but the possibility of minor off-target effects cannot be ruled out without proper controls. |
| 8.7 - 87 µM | NMDA Receptors (human cortical slices) | Concentration-dependent inhibition of NMDA-evoked currents. At -60 mV, currents were reduced to 24% (8.7 µM), 16% (26.1 µM), and 7% (87 µM) of control.[8] | Significant non-specific inhibition of NMDA receptors. This effect is sufficient to suppress seizure-like activity, confounding data interpretation if not controlled for.[8][9] |
| 50 µM | AMPA Receptors (in astrocytes) | Significantly reduced AMPA-induced Ca2+ transients.[7] | Potential for NMDA receptor inhibition exists at this concentration. |
| 100 µM | CP-AMPA Receptors (intracellular application) | Produces a complete, use-independent block of outward currents, which is unaffected by auxiliary subunits.[5][6] | High potential for off-target effects, particularly NMDA receptor blockade.[8] This concentration should be used with caution and with rigorous controls to verify specificity. |
Troubleshooting Guide
Q: I am not observing any effect after applying NASPM. What should I do?
A: There are several potential reasons for a lack of effect:
-
Absence of Target: Your experimental system (e.g., specific cell type or developmental stage) may not express GluA2-lacking CP-AMPA receptors. Confirm the presence of the target using techniques like qPCR, Western blot, or by observing inward rectification with intracellular spermine in electrophysiology.
-
Incorrect Voltage: The block by NASPM is strongly voltage-dependent, particularly for extracellular application. At positive membrane potentials (e.g., +40 mV), the block may be minimal or absent.[4] Ensure your experimental conditions favor the blocked state (e.g., negative holding potentials).
-
Degraded Compound: NASPM solutions are unstable.[1] Ensure you are using a freshly prepared solution or a properly stored single-use aliquot.
-
Insufficient Concentration: The concentration used may be too low for your specific system. Consider performing a dose-response experiment to determine the effective concentration range.
Q: I suspect non-specific effects are confounding my results. How can I confirm this?
A: To test for the most likely off-target effect—NMDA receptor inhibition—perform the following control experiment:
-
Isolate NMDA receptor currents in your system (e.g., by using AMPA/Kainate receptor antagonists like NBQX or GYKI 52466 and removing Mg2+ from the extracellular solution).
-
Apply an NMDA receptor agonist (e.g., NMDA) to evoke a current or response.
-
Apply your working concentration of NASPM and observe if the NMDA-mediated response is inhibited. A reduction in the response indicates a non-specific effect.[8]
Q: My experimental results with NASPM are highly variable. What could be the cause?
A: Variability can stem from several factors:
-
Use-Dependence: At lower concentrations (e.g., 10 µM), the block is use-dependent, meaning the channel must be open for the block to occur.[5][6] Differences in the level of receptor activation across experiments will lead to variable levels of block. Using a higher, use-independent concentration (e.g., 100 µM) can reduce this variability, but increases the risk of off-target effects.
-
Solution Instability: As mentioned, NASPM should be prepared fresh to avoid degradation and loss of potency.[1]
-
Biological Variability: The expression level of CP-AMPA receptors can vary significantly between cells, tissue preparations, or animal subjects.
Diagrams
NASPM Mechanism of Action
Caption: Mechanism of NASPM blocking Ca2+-permeable AMPA receptors.
Experimental Workflow for Optimizing NASPM Concentration
Caption: Workflow for determining the optimal NASPM concentration.
Experimental Protocol: Determining Optimal NASPM Concentration via Dose-Response Analysis
This protocol outlines a general approach for conducting a dose-response experiment using electrophysiology. It should be adapted to your specific cell type and recording configuration.
Objective: To determine the IC50 of NASPM for blocking CP-AMPA receptors and to identify the concentration range where non-specific effects on NMDA receptors emerge.
Materials:
-
Cell culture or tissue preparation expressing CP-AMPA receptors.
-
Standard extracellular and intracellular recording solutions.
-
Agonist stock solution (e.g., Glutamate or Kainate).
-
This compound powder.
-
NMDA receptor agonist (e.g., NMDA).
-
AMPA/Kainate receptor antagonist (e.g., NBQX).
-
Vehicle (e.g., water or saline).
Procedure:
-
Preparation of Solutions:
-
Prepare a fresh 10 mM stock solution of NASPM in ultrapure water.
-
Perform serial dilutions in your standard extracellular solution to create a range of concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM). Include a vehicle-only control.
-
Prepare agonist solutions at a concentration known to elicit a robust and stable response (e.g., EC50-EC80).
-
-
Part 1: Dose-Response for CP-AMPA Receptors:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the cell at a negative potential (e.g., -60 mV or -70 mV) to maximize the inward current and the voltage-dependent block.
-
Obtain a stable baseline recording.
-
Apply the AMPA receptor agonist for a fixed duration to evoke a control current. Repeat 2-3 times to ensure a stable response.
-
Begin with the lowest concentration of NASPM. Perfuse the cell with the NASPM solution for a set pre-incubation time (e.g., 2-5 minutes).
-
While still in the presence of NASPM, re-apply the agonist and record the inhibited current.
-
Wash out the NASPM until the agonist-evoked current returns to at least 90% of the control amplitude.
-
Repeat the application and washout steps for each increasing concentration of NASPM.
-
-
Part 2: Testing for Non-Specific NMDA Receptor Blockade:
-
Using a separate set of cells, modify the extracellular solution to isolate NMDA receptor currents (e.g., add NBQX, remove Mg2+, add glycine as a co-agonist).
-
Evoke a control NMDA receptor current by applying an NMDA agonist.
-
Apply the higher, effective concentrations of NASPM determined from Part 1 (e.g., 10 µM, 50 µM, 100 µM).
-
Observe any reduction in the NMDA-evoked current, which indicates a non-specific effect.
-
-
Data Analysis:
-
For each NASPM concentration in Part 1, calculate the percentage of inhibition relative to the control response.
-
Plot the percent inhibition against the logarithm of the NASPM concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
From Part 2, quantify the percentage of block on NMDA receptors at each concentration tested.
-
Select an optimal working concentration that provides substantial blockade of CP-AMPA receptors while having a minimal or non-existent effect on NMDA receptors.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
NASPM Trihydrochloride Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NASPM (1-Naphthylacetyl spermine) trihydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing NASPM trihydrochloride stock solutions?
A1: The recommended solvent for preparing aqueous stock solutions of this compound is high-purity water. Some suppliers also indicate that it is soluble in PBS (phosphate-buffered saline). For non-aqueous stock solutions, DMSO can be used.
Q2: What is the best practice for preparing aqueous this compound solutions?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh on the day of use.[1] If using water as the solvent, it is advisable to filter and sterilize the working solution through a 0.22 μm filter before application.[2] To aid dissolution, gentle warming in a water bath (45-60°C) or sonication can be employed.[2]
Q3: How should I store aqueous stock solutions of this compound?
A3: If immediate use is not possible, aqueous stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored frozen. Specific storage recommendations are provided in the table below.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound solution after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the compound may have degraded during storage. Repeated freeze-thaw cycles can also contribute to precipitation.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath (45-60°C) and sonicate to attempt redissolving the precipitate.[2]
-
Before use, ensure the solution is clear and free of any visible particulates.
-
For future preparations, consider preparing smaller aliquots to avoid multiple freeze-thaw cycles.
-
If precipitation persists, it is recommended to prepare a fresh solution.
-
Issue 2: My experimental results are inconsistent when using stored NASPM solutions.
-
Possible Cause: The potency of the this compound solution may have decreased due to degradation over time. The stability of the compound in aqueous solution is limited, especially when not stored properly.
-
Troubleshooting Steps:
-
Always prioritize the use of freshly prepared solutions for critical experiments.[1]
-
Review your storage conditions against the recommended guidelines in Table 1.
-
If using a solution stored for an extended period, consider preparing a fresh stock to validate your results.
-
For long-term experiments, it is advisable to establish an internal stability protocol for your specific experimental conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Aqueous Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| Room Temperature | Not Recommended | Prepare fresh for immediate use.[1] |
| 4°C | Not Recommended for solutions | Solid NASPM should be stored at 4°C, desiccated.[3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Note: The stability of this compound in aqueous solution has not been extensively reported in peer-reviewed literature with detailed quantitative data under various conditions (e.g., pH, light exposure). The information provided is based on general recommendations from suppliers. For sensitive applications, users should consider conducting their own stability assessments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity, sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM solution (Molecular Weight: 479.91 g/mol ).
-
Weigh the calculated amount of this compound powder in a suitable container.
-
Add the required volume of high-purity water.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.
-
If not for immediate use, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound aqueous solutions.
Caption: Decision-making guide for troubleshooting common issues with NASPM solutions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NASPM Washout in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering slow or incomplete washout of 1-Naphthylacetyl spermine trihydrochloride (NASPM) in electrophysiology experiments. NASPM is a potent, voltage-dependent antagonist of calcium-permeable AMPA receptors (CP-AMPARs) and its effective washout is critical for reversible block and data interpretation.
Troubleshooting Guide
This guide addresses common issues related to NASPM washout in a question-and-answer format.
| Issue/Question | Potential Cause | Troubleshooting Steps |
| Washout of NASPM is very slow, taking longer than 20-30 minutes for partial recovery. | 1. High-affinity binding: NASPM binds tightly to the channel pore of CP-AMPARs. 2. Trapping in the channel: The blocker may be "trapped" by the channel gate, especially at negative holding potentials. 3. Inadequate perfusion: The local concentration of NASPM around the recorded cell may remain high due to slow perfusion of the recording chamber. | 1. Implement a positive voltage protocol: Since NASPM block is voltage-dependent, holding the membrane potential at positive voltages (e.g., +40 to +60 mV) can facilitate the unbinding of the positively charged NASPM molecule from the channel pore.[1] 2. Increase perfusion rate: Ensure the perfusion system completely exchanges the bath volume multiple times. A typical rate is 2-3 mL/min for standard recording chambers. 3. Optimize chamber geometry: Use a low-volume recording chamber to ensure rapid and complete solution exchange. |
| NASPM block is irreversible or only partially reversible. | 1. Non-specific binding: At higher concentrations, NASPM may exhibit non-specific binding to other sites. 2. Receptor internalization: Prolonged exposure to antagonists can sometimes induce receptor internalization. 3. Off-target effects: Recent evidence suggests NASPM can inhibit NMDA receptors in human brain tissue, which might contribute to persistent effects. | 1. Use the lowest effective concentration: Determine the minimal NASPM concentration required for the desired level of block in your preparation. 2. Limit application time: Apply NASPM for the shortest duration necessary to achieve a stable block before initiating washout. 3. Consider off-target effects: If studying synaptic plasticity, be aware of potential confounding effects on NMDA receptors. |
| Washout variability is high between cells or experiments. | 1. Differences in CP-AMPAR expression: Cells expressing higher levels of CP-AMPARs may exhibit slower washout. 2. Variations in receptor subunit composition: The presence of auxiliary subunits (e.g., TARPs) can influence blocker potency and kinetics.[1] 3. Inconsistent experimental conditions: Minor variations in temperature, perfusion rate, or voltage protocols can affect washout times. | 1. Standardize protocols: Maintain consistent temperature, perfusion rates, and voltage protocols across all experiments. 2. Characterize your cell population: Be aware of potential heterogeneity in CP-AMPAR expression in the cell population under study. 3. Perform within-cell controls: Whenever possible, compare the response before and after NASPM application in the same cell. |
| Elevated extracellular calcium seems to affect NASPM block and recovery. | Modulation of surface charge and channel gating: Divalent cations can alter the local electrostatic environment of the channel and influence gating kinetics, which may impact blocker binding and unbinding. | 1. Maintain consistent divalent cation concentrations: Use the same concentrations of Ca²⁺ and Mg²⁺ in your artificial cerebrospinal fluid (aCSF) for both NASPM application and washout. 2. Systematically test the effect of divalents: If investigating the role of calcium, be aware that changes in extracellular Ca²⁺ concentration may alter NASPM efficacy and washout kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the typical washout time for NASPM?
A1: The washout time for extracellularly applied NASPM can be variable and is often slow. While complete washout can take a significant amount of time (in some preparations, reversal can take around 10-15 minutes), the implementation of specific protocols, such as holding the cell at positive potentials, can expedite this process.
Q2: How does membrane voltage affect NASPM washout?
A2: NASPM is a voltage-dependent channel blocker. At negative membrane potentials, the positively charged NASPM molecule is driven into the channel pore, leading to a strong block. Conversely, depolarization to positive membrane potentials helps to repel NASPM from its binding site in the pore, thereby facilitating its unbinding and washout.[1]
Q3: Can I use a competitive antagonist to speed up NASPM washout?
A3: While theoretically, a low-affinity competitive antagonist could potentially displace a higher-affinity blocker, this is not a standard or documented procedure for accelerating NASPM washout. The most reliable method to facilitate unbinding is through voltage manipulation.
Q4: Does the concentration of NASPM affect the washout speed?
A4: Yes, higher concentrations of NASPM can lead to a more profound and longer-lasting block, which may require a longer washout period. It is recommended to use the lowest concentration that provides a sufficient and stable block for your experiment.
Q5: Are there alternatives to NASPM with faster washout kinetics?
A5: Other polyamine toxins and their analogs are used to block CP-AMPARs. The choice of blocker will depend on the specific requirements of the experiment, including the desired affinity and off-rate. It is advisable to consult the literature for blockers with faster kinetics if washout speed is a critical experimental parameter.
Q6: Could my perfusion system be the reason for slow washout?
A6: Absolutely. An inefficient perfusion system that allows for inadequate exchange of the recording solution or has significant dead volume can lead to a persistent local concentration of NASPM, mimicking slow washout. Ensure your system provides a constant and rapid flow over the slice or cells.
Experimental Protocols
Protocol 1: Standard NASPM Application and Washout
-
Preparation: Prepare your standard artificial cerebrospinal fluid (aCSF) and a separate solution of aCSF containing the desired concentration of NASPM (e.g., 50-100 µM).
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording. Record baseline AMPA receptor-mediated currents (e.g., evoked EPSCs or agonist-puffed currents) at a negative holding potential (e.g., -60 mV) for at least 5-10 minutes.
-
NASPM Application: Switch the perfusion to the NASPM-containing aCSF. Continue to monitor the currents until a stable block is achieved (typically 5-15 minutes).
-
Washout: Switch the perfusion back to the standard aCSF. Maintain the negative holding potential and record for at least 20-30 minutes to monitor the reversal of the block.
Protocol 2: Accelerated Washout Using a Positive Voltage Protocol
-
Baseline and Application: Follow steps 1-3 from Protocol 1.
-
Initiate Washout: Switch the perfusion back to the standard aCSF.
-
Apply Positive Voltage: Immediately after switching to the washout solution, step the membrane potential to a positive holding potential (e.g., +40 mV or +60 mV) for 5-10 minutes.
-
Return to Negative Potential: After the positive voltage step, return the holding potential to the initial negative value (e.g., -60 mV).
-
Monitor Recovery: Continue to record at the negative holding potential to assess the extent and time course of recovery. Compare the recovery with that observed using the standard protocol.
Visualizations
Caption: Experimental workflow for standard and accelerated NASPM washout.
References
potential toxicity of NASPM trihydrochloride in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of NASPM trihydrochloride in long-term cell culture experiments. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Unexpected Cell Death or Poor Cell Health in Long-Term Cultures
If you are observing unexpected cytotoxicity, decreased proliferation, or other signs of poor cell health in your long-term cell culture experiments involving this compound, consider the following troubleshooting steps.
Problem: Increased cell death or detachment after prolonged exposure ( > 24 hours) to NASPM.
| Potential Cause | Suggested Solution |
| Direct Cytotoxicity | Although comprehensive long-term toxicity data is lacking, direct cytotoxic effects at higher concentrations or with extended exposure cannot be ruled out. Perform a dose-response and time-course experiment to determine the maximum tolerated concentration and duration for your specific cell line. Start with a broad range of concentrations below and above your intended experimental concentration. |
| Off-Target Effects | Recent studies suggest that NASPM can inhibit NMDA receptors in addition to its primary target, Ca2+-permeable AMPA receptors.[1][2][3] This could be particularly relevant in neuronal cultures. Consider if NMDA receptor blockade could contribute to the observed effects in your cellular model. If possible, use a more specific NMDA receptor antagonist as a control to dissect these effects. |
| Compound Instability | The stability of NASPM in cell culture media over extended periods has not been well-documented. Degradation products could be more toxic than the parent compound. Prepare fresh stock solutions and media containing NASPM regularly. Consider replacing the media more frequently in your long-term experiments. |
| Solvent Toxicity | NASPM is often dissolved in water or PBS.[4][5] If you are using a different solvent, ensure that the final concentration of the solvent in your culture medium is not toxic to your cells. Run a vehicle control (media with the solvent at the same concentration used for NASPM) to rule out solvent toxicity. |
Experimental Workflow for Assessing Long-Term Toxicity
Caption: A stepwise approach to evaluating the potential long-term toxicity of this compound in a specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound?
A1: The safety data sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] However, there is a significant lack of published data specifically investigating its long-term cytotoxicity in mammalian cell cultures. Most in vitro studies use NASPM for acute experiments, typically for minutes to a few hours.
Q2: What is the recommended concentration of NASPM for cell culture experiments?
A2: The effective concentration of NASPM is highly dependent on the cell type and the specific goal of the experiment. For blocking Ca2+-permeable AMPA receptors in cultured rat hippocampal neurons, an IC50 of 0.33 µM has been reported.[4][5] In other studies, concentrations up to 100 µM have been used in acute applications.[1] For long-term studies, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Quantitative Data on NASPM Concentrations in Research
| Application | Cell Type/System | Concentration | Reference |
| IC50 for Ca2+-permeable AMPA receptors | Cultured rat hippocampal neurons | 0.33 µM | [4][5] |
| Blockade of Ca2+-permeable AMPA receptors | Spinal cord neurons | 25 µM | |
| Inhibition of seizure-like activity | Human cortical slices | 100 µM | [1] |
| Intracellular application for functional measure | GluA2-knockout mouse neurons | 10 µM | [7][8] |
Q3: How should I prepare and store this compound?
A3: this compound is typically a powder and should be stored at -20°C. For experimental use, it is soluble in water (≥20 mg/mL) and PBS (10 mg/mL).[4] It is recommended to prepare fresh stock solutions and dilute them in your cell culture medium immediately before use to minimize potential degradation.
Q4: What are the known off-target effects of NASPM?
A4: A recent preprint has challenged the specificity of NASPM, demonstrating that it can also inhibit NMDA receptors.[1][2][3] This study suggests that the seizure-suppressing effects of NASPM may be due to its action on NMDA receptors rather than its blockade of Ca2+-permeable AMPA receptors.[1][2][3] Researchers should be aware of this potential off-target effect and consider appropriate controls in their experiments.
Signaling Pathways Associated with NASPM's Targets
Caption: NASPM's primary and reported off-target inhibitory actions on glutamate receptors and subsequent calcium influx.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of NASPM. Include a vehicle control (medium with the highest concentration of the solvent used for NASPM) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile nuclease-free water or sterile PBS.
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 479.91 g/mol .[4]
-
Dissolving: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile water or PBS to the vial containing the NASPM powder.
-
Mixing: Vortex briefly to ensure complete dissolution. If needed, sonication can be used to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|1049731-36-3|MSDS [dcchemicals.com]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Accounting for the Voltage-Dependent Block of Ion Channels by NASPM
Welcome to the technical support center for researchers utilizing N-(1-naphthyl)acetyl spermine (NASPM) in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you accurately account for the voltage-dependent block of ion channels, particularly calcium-permeable AMPA receptors (CP-AMPARs).
Frequently Asked Questions (FAQs)
Q1: What is NASPM and why is it used in ion channel research?
A1: NASPM (1-naphthylacetyl spermine) is a synthetic analog of a toxin found in spider venom.[1] It is a highly effective and specific open-channel blocker of calcium-permeable AMPA-type glutamate receptors (CP-AMPARs), which are typically those lacking the GluA2 subunit.[2][3][4][5] Its primary advantage is its ability to induce a complete and voltage-dependent block, making it a valuable tool for identifying the presence and contribution of CP-AMPARs to synaptic currents.[3][6][7]
Q2: How does the voltage-dependent block by intracellular NASPM work?
A2: When included in the intracellular recording solution, NASPM enters the ion channel pore from the inside. At negative membrane potentials, the positively charged NASPM molecule is repelled from the pore, allowing inward current (cation influx) to flow relatively unimpeded. However, at positive membrane potentials, the electrical gradient drives the NASPM molecule into the channel's selectivity filter, physically occluding the pore and blocking the outward flow of ions.[2][3] This results in strong inward rectification of the current-voltage (I-V) relationship.[2][3]
Q3: What are the main advantages of using intracellular NASPM over endogenous polyamines like spermine?
A3: While endogenous polyamines like spermine also induce voltage-dependent block of CP-AMPARs, NASPM offers two significant advantages:
-
Completeness of Block: Intracellular NASPM at an appropriate concentration (e.g., 100 µM) produces a complete block of outward currents through CP-AMPARs.[3][4][5][6] Spermine often results in an incomplete block.
-
Insensitivity to Auxiliary Subunits: The blocking efficacy of spermine can be altered by the presence of various AMPA receptor auxiliary subunits, such as TARPs, cornichons, and GSG1L.[2][3][4][7] This can complicate the interpretation of results. In contrast, the block by NASPM is largely unaffected by these auxiliary proteins, providing a more unambiguous measure of CP-AMPAR presence.[2][3][4][7]
Q4: Can NASPM be applied extracellularly?
A4: Yes, NASPM can also be applied extracellularly. However, the voltage-dependence of the block is inverted. With extracellular application, NASPM blocks the channel at negative potentials and is expelled from the pore at positive potentials.[2][3] For the purpose of identifying CP-AMPARs by their characteristic inward rectification, intracellular application is the standard method.
Troubleshooting Guide
Issue 1: Incomplete block of outward current at positive potentials.
-
Possible Cause 1: Insufficient NASPM concentration.
-
Possible Cause 2: Insufficient time for intracellular dialysis.
-
Solution: Ensure you have waited long enough after establishing the whole-cell configuration for the NASPM in your pipette solution to diffuse into and equilibrate within the cell. The time required can vary depending on the cell type and size.
-
-
Possible Cause 3: The recorded currents are not mediated by CP-AMPARs.
Issue 2: The observed rectification index (RI) is different than expected.
-
Possible Cause 1: Miscalculation of the Rectification Index.
-
Solution: The rectification index is typically calculated as the ratio of the current amplitude at a positive potential (e.g., +60 mV) to the current amplitude at a negative potential (e.g., -60 mV). A complete block by intracellular NASPM should yield an RI close to zero. Double-check your calculations and the voltage steps used.
-
-
Possible Cause 2: Contribution from other non-CP-AMPAR currents.
-
Solution: The total current you are measuring may be a composite of currents from different channel types. Ensure that your experimental conditions (e.g., use of other specific channel blockers) isolate the AMPA receptor-mediated currents.
-
Issue 3: Current kinetics appear altered in the presence of NASPM.
-
Observation: The decay of the AMPA receptor current is faster at positive potentials in the presence of intracellular NASPM.
-
Explanation: This is an expected consequence of the open-channel block mechanism. At positive potentials, as channels open, they are rapidly blocked by NASPM, leading to an accelerated decay of the macroscopic current.[2][3] This is a feature of the voltage-dependent block, not an experimental artifact.
-
Experimental Protocols
Protocol 1: Characterizing Voltage-Dependent Block of CP-AMPARs using Whole-Cell Voltage Clamp
This protocol is designed to measure the current-voltage (I-V) relationship of CP-AMPARs in the presence of intracellular NASPM.
-
Cell Preparation: Prepare cultured neurons or acute brain slices known to express CP-AMPARs.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the cells of interest.
-
Use an intracellular (pipette) solution containing 100 µM NASPM. A typical solution might contain (in mM): 115 Cs-MeSO3, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, 0.6 EGTA, and 0.1 spermine (optional, for comparison), with pH adjusted to 7.25 and osmolarity to ~295 mOsm. Add 100 µM NASPM to this solution.
-
The extracellular solution should be a standard artificial cerebrospinal fluid (aCSF) containing pharmacological agents to isolate AMPA receptor currents (e.g., a GABAA receptor antagonist like picrotoxin, an NMDA receptor antagonist like APV, and a voltage-gated sodium channel blocker like tetrodotoxin).
-
-
Voltage Protocol:
-
Hold the cell at a negative potential (e.g., -70 mV).
-
Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) or a voltage ramp (e.g., from -80 mV to +60 mV).[2]
-
At each voltage step, evoke AMPA receptor currents by applying glutamate or a specific agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked current at each voltage step.
-
Plot the peak current amplitude as a function of the membrane potential to generate an I-V curve.
-
In the presence of 100 µM intracellular NASPM, the I-V curve for CP-AMPARs will show strong inward rectification, with little to no outward current at positive potentials.[3]
-
Data Presentation
The following table summarizes the expected effects of intracellular spermine versus NASPM on CP-AMPAR currents, highlighting the advantages of using NASPM.
| Blocker (Intracellular) | Concentration | Block of Outward Current | Effect of Auxiliary Subunits | Resulting Rectification | Usefulness for CP-AMPAR Identification |
| Spermine | 100 µM | Incomplete | Block efficacy is altered | Partial Inward Rectification | Complicated interpretation |
| NASPM | 100 µM | Complete [3][4][5] | Unaffected [2][3][7] | Strong Inward Rectification [2] | Unambiguous [3][4][5][7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for electrophysiological recording to assess NASPM block.
Caption: Mechanism of intracellular NASPM's voltage-dependent block.
References
- 1. Membrane Transporter/Ion Channel - BioCrick [biocrick.com]
- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
minimizing variability in NASPM trihydrochloride experimental results
Welcome to the technical support center for NASPM trihydrochloride. This resource is designed to help researchers, scientists, and drug development professionals minimize variability in experimental results obtained using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as an antagonist of Calcium-Permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (CP-AMPA) receptors.[1] It is a synthetic analog of Joro spider toxin and is known to selectively block CP-AMPA receptors that lack the GluA2 subunit.[2] This blockade is both use- and voltage-dependent.
Q2: What are the known off-target effects of NASPM?
Recent studies have indicated that NASPM can also inhibit N-methyl-D-aspartate (NMDA) receptors.[3][4][5] This is a critical consideration as some of the physiological effects previously attributed solely to CP-AMPAR blockade by NASPM may, in fact, be mediated by its action on NMDA receptors.[3][4][5] This off-target activity is a significant potential source of experimental variability and misinterpretation.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of NASPM solutions are crucial for consistent results.
-
Solubility: this compound is soluble in water and PBS.[2][6]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve the appropriate mass of this compound in your chosen solvent. For example, for 1 mg of NASPM (MW: 479.91), you would add 0.2084 mL of solvent.[6] It is recommended to use ultrasonic agitation to ensure complete dissolution.[6] If using water as the solvent for cell culture experiments, it is advisable to filter-sterilize the stock solution through a 0.22 µm filter.[7]
-
Storage: Store the solid compound desiccated at +4°C. Once in solution, it is recommended to prepare fresh solutions for each experiment.[2] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[7][2]
Q4: What factors can influence the blocking efficacy of NASPM?
The inhibitory effect of NASPM can be influenced by several factors:
-
Voltage Dependence: The block is voltage-dependent, meaning the degree of inhibition will change with the membrane potential of the cell.
-
Use Dependence: The block is also use-dependent, indicating that the inhibitory effect increases with more frequent activation of the receptor.
-
AMPA Receptor Subunit Composition: The primary targets of NASPM are AMPA receptors lacking the GluA2 subunit. The presence of GluA2 significantly reduces the affinity of NASPM for the receptor.[8][9]
-
Auxiliary Subunits: The presence of transmembrane AMPA receptor regulatory proteins (TARPs) and other auxiliary subunits can alter the efficacy of polyamine blockers like NASPM.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experiments | 1. Inconsistent NASPM solution preparation and storage. 2. Off-target effects on NMDA receptors. 3. Differences in experimental conditions (e.g., membrane potential, stimulation frequency). | 1. Strictly adhere to recommended solution preparation and storage protocols. Prepare fresh solutions whenever possible.[2] 2. Include appropriate controls to assess the contribution of NMDA receptor inhibition. Consider using a specific NMDA receptor antagonist in a parallel experiment.[3][4] 3. Carefully control and report the membrane potential and stimulation parameters in your experiments. |
| Weaker than expected inhibition | 1. Incorrect concentration of NASPM. 2. Presence of GluA2-containing AMPA receptors. 3. Suboptimal membrane potential for blockade. | 1. Verify the concentration of your stock solution and working dilutions. 2. Confirm the expression of GluA2-lacking AMPA receptors in your experimental model.[8][9] 3. Optimize the holding potential in your electrophysiology experiments to favor NASPM block (typically more negative potentials for extracellular application).[7] |
| Inconsistent results in different cell types | 1. Different AMPA receptor subunit and auxiliary subunit expression profiles. 2. Varying expression levels of NMDA receptors. | 1. Characterize the AMPA receptor subunit and auxiliary subunit composition of the different cell types.[9][10][11][12] 2. Assess the relative contribution of NMDA receptors to the measured responses in each cell type. |
| Precipitation in stock solution | 1. Solution has been stored for too long or improperly. 2. Exceeded solubility limit. | 1. Discard the solution and prepare a fresh stock.[2] 2. Ensure you are not exceeding the recommended maximum concentration for the chosen solvent. |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Target | IC50 | Experimental Conditions | Reference |
| CP-AMPA Receptors (Type II neurons) | 0.33 µM | At -60 mV | |
| NMDA Receptors (Hippocampal neurons) | 1.2 mM | Whole-cell patch-clamp | [13] |
Table 2: Solution Stability
| Storage Temperature | Duration | Recommendations | Reference |
| Room Temperature | Short-term | Prepare fresh and use promptly. | [2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [7][2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate Required Mass: Based on the molecular weight of this compound (479.91 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 0.47991 mg.
-
Dissolution: Add the calculated mass of this compound to the desired volume of sterile, nuclease-free water or PBS.
-
Solubilization: Vortex the solution and use an ultrasonic bath to ensure the compound is fully dissolved.[6]
-
Sterilization (for cell-based assays): If required, sterilize the solution by passing it through a 0.22 µm syringe filter.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.[7][2]
Protocol 2: Application of NASPM in Acute Brain Slices for Electrophysiology
-
Slice Preparation: Prepare acute brain slices using your standard laboratory protocol. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced viability, especially in adult animals.[14][15]
-
Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) for recording. On the day of the experiment, thaw an aliquot of the 10 mM NASPM stock solution and dilute it to the final working concentration in the recording aCSF.
-
Application: Perfuse the brain slice with the NASPM-containing aCSF. Ensure a stable baseline recording is achieved before application.
-
Data Acquisition: Record synaptic currents or cellular responses at a defined holding potential. To investigate use-dependence, vary the frequency of synaptic stimulation. To investigate voltage-dependence, record responses at different holding potentials.
-
Washout: After recording the effects of NASPM, perfuse the slice with control aCSF to observe any reversal of the block.
-
Control Experiment: To control for off-target NMDA receptor effects, perform a parallel experiment where the slice is co-perfused with NASPM and a specific NMDA receptor antagonist (e.g., D-AP5).
Visualizations
Caption: Logical relationships contributing to variability in NASPM experiments.
Caption: Recommended experimental workflow for using NASPM in brain slices.
Caption: NASPM's on-target and off-target effects on glutamate receptor signaling.
References
- 1. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AMPA receptor GluA2-lacking, Ca<sup>2+</sup> antagonist | Hello Bio [hellobio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct inhibition of the N-methyl-D-aspartate receptor channel by dopamine and (+)-SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.providence.org [digitalcommons.providence.org]
- 15. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NASPM and IEM-1460 for the Study of CP-AMPA Receptors
For researchers, scientists, and drug development professionals, understanding the nuances of pharmacological tools is paramount. This guide provides a detailed comparison of two widely used open-channel blockers of Calcium-Permeable AMPA (CP-AMPA) receptors: 1-Naphthylacetyl spermine (NASPM) and IEM-1460.
CP-AMPA receptors, which lack the GluA2 subunit, are critical players in synaptic plasticity, neuronal excitability, and various neuropathological conditions. Their selective blockade is essential for elucidating their physiological roles and for the development of novel therapeutics. NASPM, a synthetic analog of a spider toxin, and IEM-1460, an adamantane derivative, are two key compounds utilized for this purpose. Both act as voltage-dependent open-channel blockers, preferentially inhibiting ion flow through GluA2-lacking AMPA receptors.[1][2][3][4]
Mechanism of Action
Both NASPM and IEM-1460 function as open-channel blockers of CP-AMPA receptors.[1][2][3][4][5][6] This means they enter and occlude the ion channel pore only when the receptor is in its open, activated state, a mechanism that is inherently use-dependent. Their binding within the channel pore is also voltage-dependent, with the block being more pronounced at positive membrane potentials which drives the positively charged blocker molecules into the channel.[1][7] IEM-1460 has been described as having two potential binding sites: one in the unliganded, resting state and another in the fully liganded, open state of the channel.[5][6]
While both compounds are valued for their selectivity for CP-AMPA receptors, a recent 2025 preprint has challenged the specificity of NASPM, suggesting it may also inhibit NMDA receptors, a finding that warrants consideration in experimental design and data interpretation.[8]
Quantitative Comparison
The following table summarizes the key quantitative parameters for NASPM and IEM-1460 based on available experimental data.
| Parameter | NASPM | IEM-1460 | Source |
| Potency (IC50) | Sub-μM to μM range | 2.6 μM (for GluA2-lacking receptors) vs. 1102 μM (for GluA2-containing receptors) | [7][9] |
| Completeness of Block | Intracellular application can achieve complete block of outward currents.[2] Extracellular application may be incomplete.[2] | Extracellular application often results in an incomplete block (~60-80%).[1][2][10] | [1][2][10] |
| Selectivity | Considered highly selective for CP-AMPA receptors, but recent evidence suggests potential off-target effects on NMDA receptors.[8] | High selectivity for GluA2-lacking (Ca2+-permeable) over GluA2-containing AMPA receptors.[9] | [8][9] |
| Application Method | Can be applied both extracellularly and intracellularly. Intracellular application offers advantages for achieving a complete block.[1][2] | Typically applied extracellularly. | [1][2][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for studying the effects of NASPM and IEM-1460 on CP-AMPA receptors using electrophysiology.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is commonly used to measure the ion flow through CP-AMPA receptors in response to agonist application, in the presence and absence of the blockers.
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., GluA1 for homomeric CP-AMPA receptors).
-
Alternatively, primary neurons from specific brain regions can be cultured or acute brain slices prepared.
Recording Configuration:
-
The whole-cell patch-clamp technique is established to allow control of the intracellular solution and measurement of transmembrane currents.
-
For studying outward currents and rectification, the intracellular solution will contain either a standard polyamine-free solution, spermine, or NASPM.[1]
Drug Application:
-
A rapid solution exchange system is used for the fast application of glutamate (agonist) and the blocker (NASPM or IEM-1460).[5][6]
-
To assess voltage-dependence, voltage ramps (e.g., -80 mV to +60 mV) are applied during agonist and blocker co-application.[1]
-
For studying use-dependency, the blocker is applied during repeated agonist applications.
Data Analysis:
-
The degree of block is quantified by comparing the current amplitude in the presence and absence of the blocker.
-
The current-voltage (I-V) relationship is plotted to determine the rectification index, a measure of the voltage-dependent block.[1]
Visualizing the Molecular Interactions and Experimental Process
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of a CP-AMPA receptor and its blockade by NASPM or IEM-1460.
References
- 1. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 4. Ca2+‐permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. IEM 1460 (1636) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
Validating NASPM Trihydrochloride Specificity in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NASPM (1-Naphthylacetyl spermine) trihydrochloride with alternative antagonists for GluA2-lacking, calcium-permeable AMPA receptors (CP-AMPARs). It includes experimental data and detailed protocols to aid in the validation of NASPM's specificity in novel model systems, a critical step in ensuring accurate and reproducible research findings.
Introduction to NASPM and the Importance of Specificity
NASPM trihydrochloride is a synthetic analogue of a toxin found in the venom of the Joro spider and is widely employed as a selective blocker of CP-AMPARs.[1][2] These receptors, which lack the GluA2 subunit, exhibit high calcium permeability and are implicated in various forms of synaptic plasticity and excitotoxicity.[3][4] The mechanism of NASPM involves a voltage-dependent block of the AMPA receptor channel, making it a valuable tool for investigating the physiological and pathological roles of CP-AMPARs.[1][5]
However, recent studies have brought the absolute specificity of NASPM into question, suggesting potential off-target effects, notably the inhibition of NMDA receptors.[6][7] This underscores the critical need for researchers to meticulously validate the specificity of NASPM within their specific experimental context and consider alternative antagonists to corroborate their findings.
Comparative Analysis of CP-AMPAR Antagonists
The selection of an appropriate antagonist is crucial for the unambiguous interpretation of experimental results. This section compares NASPM with other commonly used blockers of GluA2-lacking AMPARs.
| Antagonist | Mechanism of Action | Reported IC50 / Working Conc. | Advantages | Disadvantages | Key References |
| This compound | Open-channel blocker of GluA2-lacking AMPA receptors; voltage-dependent. | ~0.33 µM (on cultured rat hippocampal neurons)[1]; 100 µM (intracellular)[5][8][9] | Potent; intracellular application can provide a complete block of outward currents, offering an unambiguous measure of CP-AMPARs.[4][5][8][10][11] | Recent evidence suggests a lack of specificity, with potential inhibition of NMDA receptors.[6][7] Use- and voltage-dependent nature requires careful experimental design.[1][9] | [1][5][6] |
| Philanthotoxin-433 (PhTx-433) | Non-competitive antagonist of ionotropic glutamate receptors, including CP-AMPARs and nAChRs. | Varies by system; often used at 10-20 µM. | Effective blocker of CP-AMPARs.[3] | Also blocks nicotinic acetylcholine receptors (nAChRs) and NMDA receptors at higher concentrations. | [3] |
| IEM-1460 | Dicationic adamantane derivative; open-channel blocker of CP-AMPARs. | 100 µM for acute treatment in mice.[12] | Reported to be a specific blocker of CP-AMPARs.[12] | Fewer comparative studies available than for NASPM. | [12] |
| Spermine | Endogenous polyamine that confers voltage-dependent block and inward rectification to CP-AMPARs. | 100 µM (intracellular).[8] | As an endogenous blocker, it is physiologically relevant for studying inward rectification.[8][10][11] | Does not produce a complete block of outward currents; its efficacy is modulated by AMPA receptor auxiliary subunits (e.g., TARPs).[4][5][8][10][11] | [5][8] |
Experimental Protocols for Validating Specificity
To validate the specificity of NASPM in a new model system, a combination of electrophysiological and molecular approaches is recommended.
Electrophysiological Characterization using Patch-Clamp
This protocol is designed to assess the voltage-dependent block of AMPA receptor currents by NASPM and to compare its effects with other antagonists.
Objective: To determine the effect of NASPM on AMPA receptor-mediated currents at both negative and positive membrane potentials.
Materials:
-
Whole-cell patch-clamp setup
-
Recording electrodes
-
External solution (e.g., ACSF) containing antagonists for GABAA receptors (e.g., picrotoxin) and NMDA receptors (e.g., D-AP5) to isolate AMPA receptor currents.
-
Internal solution with and without the antagonist (e.g., 100 µM NASPM).
-
AMPA receptor agonist (e.g., glutamate or AMPA).
Procedure:
-
Establish a whole-cell recording from the neuron or cell of interest in the new model system.
-
Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Apply the AMPA receptor agonist and record the inward current.
-
Apply a voltage ramp or step protocol to measure the current-voltage (I-V) relationship of the AMPA receptor-mediated response.
-
Perfuse the cell with the external solution containing NASPM (or include it in the internal solution and allow for diffusion).
-
Repeat steps 3 and 4 to assess the effect of NASPM on the inward and outward currents.
-
Calculate the rectification index (RI) as the ratio of the current at a positive potential (e.g., +60 mV) to the current at a negative potential (e.g., -60 mV). A significant reduction in the RI in the presence of NASPM is indicative of a block of outward currents through CP-AMPARs.
-
Wash out the antagonist to check for reversibility of the effect.
-
Repeat the experiment with other antagonists (e.g., IEM-1460) and a positive control (a system known to express CP-AMPARs) and a negative control (a system expressing only GluA2-containing AMPARs).
Molecular Characterization of AMPA Receptor Subunit Expression
Objective: To determine the presence of GluA2-lacking AMPA receptors in the new model system.
Materials:
-
Tissue or cell lysates from the model system.
-
Antibodies specific for different AMPA receptor subunits (GluA1, GluA2, GluA3, GluA4).
-
Western blotting or immunoprecipitation reagents.
-
qRT-PCR reagents for measuring mRNA levels of AMPA receptor subunits.
Procedure (Western Blotting):
-
Prepare protein lysates from the new model system.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against GluA1 and GluA2 subunits.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the relative expression levels of GluA1 and GluA2. A low GluA2 to GluA1 ratio may suggest the presence of CP-AMPARs.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for validating NASPM specificity.
Caption: NASPM's primary target and potential off-target effect.
Conclusion
While this compound remains a valuable pharmacological tool for studying CP-AMPARs, researchers must be vigilant about its potential for off-target effects. The validation of its specificity within any new model system is not merely a preliminary step but a cornerstone of rigorous scientific inquiry. By employing a multi-faceted approach that combines electrophysiology, molecular biology, and the use of alternative antagonists, scientists can enhance the reliability of their findings and contribute to a more precise understanding of the roles of GluA2-lacking AMPA receptors in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. AMPA Receptor Dysregulation and Therapeutic Interventions in a Mouse Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NASPM vs. Philanthotoxin for Selective Blockade of Calcium-Permeable AMPA Receptors
For researchers in neuroscience and drug development, the selective inhibition of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (CP-AMPA) receptors is crucial for investigating their roles in synaptic plasticity, neuronal excitotoxicity, and various neurological disorders. Two of the most prominent tools for this purpose are the synthetic spider toxin analog, 1-naphthylacetyl spermine (NASPM), and the wasp venom-derived philanthotoxin-433 (PhTx-433). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate blocker for specific research applications.
Both NASPM and philanthotoxin are open-channel blockers that exhibit a strong voltage-dependent inhibition of CP-AMPARs, which are typically characterized by the absence of the GluA2 subunit. Their positively charged polyamine tails allow them to enter and occlude the ion channel pore when it opens in response to glutamate binding, effectively preventing calcium influx. However, key differences in their potency, specificity, and the completeness of their blocking action can significantly impact experimental outcomes.
Quantitative Comparison of Blocker Performance
The following table summarizes the key quantitative parameters for NASPM and philanthotoxin based on published electrophysiological studies.
| Parameter | NASPM (1-naphthylacetyl spermine) | Philanthotoxin-433 (PhTx-433) | Key Considerations |
| Potency (IC50) | Sub-micromolar to low micromolar range for GluA2-lacking AMPARs.[1] | Generally less potent than NASPM, with IC50 values in the micromolar range.[1] | Potency can be influenced by the specific AMPA receptor subunit composition and the presence of auxiliary subunits like TARPs.[1] |
| Completeness of Block | Can produce a near-complete and unambiguous block of outward currents through CP-AMPARs, especially when applied intracellularly.[2][3] | Often results in an incomplete block of outward currents, which can complicate the interpretation of experimental results. | The more complete block by NASPM makes it a preferred tool for quantitatively assessing the contribution of CP-AMPARs to synaptic currents.[2][3] |
| Specificity | Traditionally considered highly selective for CP-AMPARs over GluA2-containing AMPARs. However, recent evidence suggests potential off-target effects on NMDA receptors. | Also selective for GluA2-lacking AMPARs. It can also inhibit other ion channels, including nicotinic acetylcholine receptors and NMDA receptors, though often with lower potency.[4][5][6] | The potential for off-target effects necessitates careful experimental design and controls, particularly when interpreting data related to NMDA receptor-dependent processes. |
| Reversibility | The block is generally considered reversible upon washout, although the kinetics can be slow.[7] | Reversibility has been demonstrated, but like NASPM, complete washout can be time-consuming.[5] | The use-dependent nature of the block for both compounds means that recovery from inhibition is also dependent on channel activity. |
| Influence of Auxiliary Subunits (e.g., TARPs) | The completeness of the block by intracellular NASPM is largely unaffected by the presence of TARP auxiliary subunits.[2][3] | The potency of philanthotoxin can be modulated by the association of AMPA receptors with TARPs. | NASPM's relative insensitivity to auxiliary subunits provides a more consistent measure of CP-AMPAR currents across different neuronal populations that may have varying auxiliary protein expression.[2][3] |
Signaling Pathway and Blocker Mechanism
The following diagram illustrates the signaling pathway of a CP-AMPAR and the mechanism of action for both NASPM and philanthotoxin.
Caption: Mechanism of CP-AMPAR activation by glutamate and subsequent channel block by NASPM or philanthotoxin.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing CP-AMPAR Block
This protocol is a representative method for evaluating the efficacy of NASPM and philanthotoxin in blocking CP-AMPARs in cultured neurons or brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (Extracellular Solution):
-
126 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM D-glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
Continuously bubble with 95% O₂ / 5% CO₂ to maintain pH at 7.4.
-
-
Intracellular Solution (for patch pipette):
-
135 mM Cs-methanesulfonate (or K-gluconate)
-
10 mM HEPES
-
10 mM Na₂-phosphocreatine
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
Adjust pH to 7.25 with CsOH (or KOH).
-
NASPM or philanthotoxin can be added directly to the intracellular solution at the desired concentration (e.g., 100 µM for NASPM).
-
2. Cell Preparation:
-
Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons according to standard laboratory procedures.
-
Maintain slices or cultures in oxygenated aCSF.
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from the target neurons using borosilicate glass pipettes (3-5 MΩ) filled with the intracellular solution.
-
Hold the membrane potential at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
To isolate AMPA receptor currents, other synaptic inputs can be blocked pharmacologically (e.g., picrotoxin for GABA-A receptors, D-AP5 for NMDA receptors).
4. Experimental Procedure:
-
Establish a stable baseline recording of evoked or spontaneous AMPA receptor-mediated currents.
-
For intracellular application: If the blocker is in the pipette, allow sufficient time for it to diffuse into the cell after establishing the whole-cell configuration.
-
For extracellular application: Perfuse the slice or culture with aCSF containing the desired concentration of NASPM or philanthotoxin.
-
To assess voltage-dependent block, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) during agonist application (e.g., puff application of glutamate or AMPA).
-
The degree of inward rectification in the current-voltage (I-V) relationship indicates the extent of channel block at positive potentials.
-
To test for reversibility, wash out the blocker with control aCSF and monitor the recovery of the AMPA receptor currents.
Logical Workflow for Compound Selection
The choice between NASPM and philanthotoxin depends on the specific experimental goals. The following diagram outlines a logical workflow for selecting the appropriate blocker.
Caption: Decision tree for selecting between NASPM and philanthotoxin based on experimental requirements.
References
- 1. Perisynaptic GluR2-lacking AMPA receptors control the reversibility of synaptic and spines modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA/NMDA | BioChemPartner [biochempartner.com]
- 5. Philanthotoxin - Wikipedia [en.wikipedia.org]
- 6. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic lability after experience-dependent plasticity is not mediated by calcium-permeable AMPARs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of NASPM Block in Neuronal Preparations: A Comparative Guide
For researchers investigating neuronal signaling pathways, the precise modulation of ion channels is paramount. 1-Naphthylacetyl spermine (NASPM) has emerged as a critical tool for the selective blockade of calcium-permeable AMPA receptors (CP-AMPARs), which are implicated in numerous forms of synaptic plasticity and neurological disorders.[1][2] This guide provides a comprehensive comparison of NASPM with other antagonists, supported by experimental data, to aid in the assessment of its reversibility and efficacy in neuronal preparations.
Comparative Efficacy and Reversibility of CP-AMPAR Antagonists
The selection of an appropriate antagonist hinges on its potency, selectivity, and, crucially, its reversibility for washout experiments. The following table summarizes quantitative data for NASPM and alternative blockers.
| Blocker | Concentration | Preparation | Onset of Block (τ_on_) | Recovery from Block (τ_off_) / Reversibility | Percent Block | Citation(s) |
| NASPM (extracellular) | 4.8 µM | HEK293 cells expressing GluA2Q | 38.5 ± 0.1 ms (in continuous 3 mM Glu) | 152 ± 1 ms (in continuous 3 mM Glu) | Not specified | [3] |
| NASPM (extracellular) | 100 µM | Dorsal raphe neurons in brain slices | Peak block in 3.5 min | Reversed in 11 min upon washout | ~93% of α1-AR-EPSC | [4] |
| NASPM (extracellular) | 200 µM | Parvalbumin-positive interneurons in NAc core | Not specified | Not specified | ~46% of EPSC amplitude | [5] |
| NASPM (intracellular) | 10 µM | HEK293 cells expressing GluA1/γ2 | Use-dependent | Slow recovery | Incomplete block of peak outward currents, negligible steady-state current | [1][6] |
| NASPM (intracellular) | 100 µM | HEK293 cells expressing GluA1/γ2 | Use-independent | Not applicable (intracellular application) | Near-total block of outward currents | [1][6][7] |
| IEM-1460 (extracellular) | 10 or 100 µM | Neurons from GluA2 KO mice | Not specified | Reversible | Incomplete (~60-80%) | [1] |
| PhTx-433 (extracellular) | 10 or 100 µM | Neurons from GluA2 KO mice | Not specified | Reversible | Incomplete (~60-80%) | [1] |
| HPP-SP (extracellular) | 10 or 100 µM | Neurons from GluA2 KO mice | Not specified | Reversible | Incomplete (~60-80%) | [1] |
| Spermine (intracellular) | 100 µM | HEK293 cells expressing GluA1/γ2 | Not specified | Not applicable (intracellular application) | Incomplete block, dependent on auxiliary subunits | [1][6] |
Key Insights from Comparative Data:
-
Extracellular NASPM offers reversible blockade, with recovery times in the order of minutes, making it suitable for experiments requiring washout.[4] The kinetics of block and unblock are significantly faster in the continuous presence of an agonist like glutamate, suggesting an open-channel blocking mechanism and potential for trapping of the blocker in the closed channel state.[3]
-
Intracellular NASPM provides a more complete and stable block of CP-AMPARs, particularly at higher concentrations (e.g., 100 µM), which is largely independent of the receptor's auxiliary subunit composition.[1][6][7] This method, however, is not reversible within the timeframe of a typical electrophysiological recording.
-
Compared to other extracellular blockers like IEM-1460, PhTx-433, and HPP-SP, which often result in an incomplete block, NASPM can achieve a more substantial reduction in current.[1]
-
Intracellular spermine, while commonly used, provides a less complete block that is sensitive to the presence of auxiliary subunits, potentially complicating data interpretation.[1][2][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for assessing NASPM reversibility using electrophysiological techniques.
Protocol 1: Assessing Reversibility of Extracellular NASPM Block using Whole-Cell Patch-Clamp
This protocol is adapted from studies on dorsal raphe neurons and recombinant AMPA receptors.[3][4]
1. Preparation:
- Prepare acute brain slices (e.g., 250 µm thickness) containing the neurons of interest or use cultured cells expressing target receptors.
- Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. A typical aCSF composition is (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.4 NaH2PO4, 25 NaHCO3, and 11 glucose.
- For whole-cell patch-clamp recordings, use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).
2. Recording and NASPM Application:
- Establish a stable whole-cell recording from a target neuron.
- Record baseline synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or agonist-evoked currents.
- Bath-apply NASPM at the desired concentration (e.g., 100 µM) in aCSF.
- Continuously record the current to observe the onset and steady-state block.
3. Washout and Recovery:
- Perfuse the slice with NASPM-free aCSF to initiate washout.
- Continue recording to monitor the recovery of the synaptic or agonist-evoked current to baseline levels.
- The time required for full recovery is a measure of the reversibility of the block.
Protocol 2: Characterizing Intracellular NASPM Block
This protocol is based on studies utilizing intracellular application to achieve a complete block.[1][6]
1. Preparation:
- Prepare cells or slices as described in Protocol 1.
- Prepare the internal solution for the patch pipette and supplement it with NASPM at the desired concentration (e.g., 100 µM).
2. Recording:
- Establish a whole-cell recording. The NASPM will diffuse from the pipette into the cell.
- Allow several minutes for the intracellular concentration of NASPM to equilibrate.
- Record currents at various holding potentials to assess the voltage-dependent block, particularly the block of outward currents at positive potentials, which is characteristic of CP-AMPARs.
3. Data Analysis:
- Construct current-voltage (I-V) relationships to determine the rectification index. A complete block by intracellular NASPM will result in strong inward rectification.
- Compare the rectification with that produced by intracellular spermine to infer the presence of auxiliary subunits.[1]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing NASPM reversibility and the underlying signaling pathway.
Caption: Workflow for assessing extracellular NASPM reversibility.
Caption: NASPM blocks Ca2+ influx through CP-AMPARs.
References
- 1. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of neuronal activity by tonic GluD1 current in brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Permeable AMPA Receptors Promote Endocannabinoid Signaling at Parvalbumin Interneuron Synapses in the Nucleus Accumbens Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
Comparative Efficacy of NASPM in Blocking AMPA Receptor Subtypes: A Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the efficacy of N-(1-naphthyl)acetyl spermine (NASPM) in blocking various α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes. The data presented is compiled from published experimental findings to aid in the selection and application of NASPM as a selective antagonist for GluA2-lacking, calcium-permeable AMPA receptors.
Quantitative Comparison of NASPM Efficacy
NASPM is a potent, voltage-dependent intracellular channel blocker of AMPA receptors, exhibiting marked selectivity for subtypes lacking the GluA2 subunit. This property makes it an invaluable tool for functionally isolating and characterizing calcium-permeable AMPA receptors (CP-AMPARs) in both native and recombinant systems.
The inhibitory potency of NASPM is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for NASPM's blocking efficacy on different AMPA receptor subunit compositions.
| AMPA Receptor Subtype | IC50 (at 0 mV) | Key Findings & Other Blockers |
| Homomeric GluA1 | ~1.5 µM | Order of potency for GluA1 block: Spermine > NASPM > PhTx-433 > PhTx-74.[1] |
| Homomeric GluA2 (Q isoform) | 0.0800 ± 0.0019 μM | - |
| Heteromeric GluA1/γ2 | ~10.5 µM | The auxiliary subunit TARP γ2 reduces the potency of NASPM by approximately 7-fold.[1] |
| Heteromeric GluA1/GluA2 | Not applicable | NASPM shows negligible block of GluA2-containing, calcium-impermeable AMPA receptors. Currents from GluA1/2 receptors in the presence of 100 µM NASPM are non-rectifying.[1][2] |
| Homomeric GluA3 | Data not available | GluA3 is predominantly found in heteromeric assemblies with GluA2. |
| Homomeric GluA4 | Data not available | - |
| Heteromeric GluA2/GluA3 | Data not available | Expected to have low sensitivity to NASPM due to the presence of the GluA2 subunit. |
Note: The IC50 values can be influenced by experimental conditions such as membrane potential and the presence of auxiliary subunits. The data presented here is for intracellular application of NASPM.
Experimental Protocols
The quantitative data cited in this guide are primarily derived from electrophysiological experiments on recombinant AMPA receptors expressed in heterologous systems like HEK293 cells. The two main techniques employed are whole-cell and outside-out patch-clamp recordings.
Whole-Cell Patch-Clamp Recording
This technique allows for the recording of ionic currents from the entire cell membrane.
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1, GluA1/GluA2).
-
Cells are cultured on glass coverslips for 18-48 hours post-transfection.
Recording Procedure:
-
A coverslip with transfected cells is placed in a recording chamber continuously perfused with an external solution (aCSF).
-
A glass micropipette with a resistance of 3-7 MΩ is filled with an internal solution containing NASPM at the desired concentration (e.g., 100 µM).
-
The micropipette is guided to a target cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
AMPA receptor-mediated currents are evoked by the application of glutamate (e.g., 300 µM) and an allosteric modulator like cyclothiazide (to minimize desensitization).
-
Current-voltage (I-V) relationships are determined by applying voltage ramps or steps to assess the degree of channel block by intracellular NASPM.
Outside-Out Patch-Clamp Recording
This method is used to record the activity of single or a small number of ion channels.
Patch Excision:
-
Following the establishment of a whole-cell configuration, the micropipette is slowly withdrawn from the cell.
-
This process allows a small patch of the cell membrane to be excised with the extracellular surface facing outwards.
Recording Procedure:
-
The excised patch is moved into the stream of a fast-perfusion system for rapid application of agonists and antagonists.
-
Currents are recorded in response to glutamate application at various holding potentials to characterize the voltage-dependent block by NASPM present in the pipette solution.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing NASPM efficacy.
Caption: Simplified AMPA receptor signaling and NASPM block.
References
A Researcher's Guide to Comparing the Potency of NASPM Trihydrochloride from Different Suppliers
For researchers in neuroscience and drug development, selecting a reliable source for critical reagents like N-(1-naphthyl)acetyl spermine trihydrochloride (NASPM trihydrochloride) is paramount to ensure experimental reproducibility and accuracy. NASPM is a widely used antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (CP-AMPA) receptors, which are implicated in various neurological processes.[1][2][3] This guide provides a framework for comparing the potency of this compound from various suppliers, offering detailed experimental protocols and data presentation strategies to aid in making an informed decision.
Supplier Information Overview
A first step in comparing suppliers is to examine the product specifications they provide. Purity is a key indicator of quality, as impurities can lead to off-target effects. The following table summarizes publicly available information for this compound from several common suppliers.
| Supplier | Stated Purity | Method of Purity Determination |
| Tocris Bioscience | ≥97%[2] | HPLC[2] |
| MedChemExpress | >98% | Not specified |
| Hello Bio | Not specified | Not specified |
| AbMole | >99% | Not specified |
| Sigma-Aldrich | ≥95%[4] | HPLC[4] |
Note: This information is based on data available on supplier websites and may be subject to change. It is crucial to obtain the certificate of analysis (CoA) for the specific lot purchased for the most accurate information.
Mechanism of Action and a Note on Specificity
This compound is a synthetic analogue of Joro spider toxin.[1][2] It selectively blocks CP-AMPA receptors, which are typically characterized by the absence of the GluA2 subunit.[3] The blocking action of NASPM is voltage-dependent, being more effective at negative membrane potentials.[1] An IC50 value of 0.33 µM at -60 mV has been reported for its inhibitory effect on CP-AMPA receptors in cultured rat hippocampal neurons.[1]
It is important for researchers to be aware of recent findings suggesting that NASPM may also exhibit inhibitory effects on NMDA receptors.[5][6][7] This potential lack of specificity should be considered when interpreting experimental results.
Experimental Protocols for Potency Comparison
To empirically compare the potency of NASPM from different suppliers, standardized in-house validation is recommended. The following are detailed protocols for two common methods: electrophysiology and calcium imaging.
Electrophysiological Assessment of CP-AMPA Receptor Blockade
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the potency and mechanism of ion channel blockers like NASPM. This technique allows for the direct measurement of the inhibition of CP-AMPA receptor-mediated currents.
Objective: To determine and compare the IC50 values of NASPM from different suppliers for the blockade of CP-AMPA receptors.
Cell Preparation:
-
Use a cell line (e.g., HEK293 cells) heterologously expressing GluA1-containing (GluA2-lacking) AMPA receptors, or primary neuronal cultures known to express CP-AMPA receptors (e.g., hippocampal or cortical neurons).
Electrophysiological Recording:
-
Establish whole-cell patch-clamp recordings from the selected cells.
-
Use an internal solution containing a high concentration of a cesium salt (e.g., Cs-gluconate or CsCl) to block potassium channels and improve voltage clamp quality.
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to maximize the voltage-dependent block by NASPM.
-
Apply a specific AMPA receptor agonist (e.g., 100 µM Kainate or 10 mM Glutamate with 100 µM cyclothiazide to minimize desensitization) to elicit a stable inward current.
-
Once a stable baseline current is established, co-apply the agonist with increasing concentrations of NASPM from each supplier.
-
Record the steady-state current at each NASPM concentration.
-
Wash out the drug between applications to allow for recovery of the current.
Data Analysis:
-
Normalize the current amplitude at each NASPM concentration to the baseline current (in the absence of NASPM).
-
Plot the normalized current as a function of the logarithm of the NASPM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each supplier's compound.
Calcium Imaging Assay for Inhibition of Calcium Influx
Calcium imaging provides a higher-throughput method to assess the functional blockade of CP-AMPA receptors by measuring changes in intracellular calcium concentration.
Objective: To compare the ability of NASPM from different suppliers to inhibit agonist-induced calcium influx through CP-AMPA receptors.
Cell Preparation and Dye Loading:
-
Plate cells expressing CP-AMPA receptors on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
Imaging Protocol:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with an external solution.
-
Establish a baseline fluorescence signal.
-
Apply an AMPA receptor agonist (e.g., 100 µM Kainate) to induce calcium influx and record the change in fluorescence.
-
After washout and return to baseline, pre-incubate the cells with a specific concentration of NASPM from one supplier for a defined period.
-
Re-apply the agonist in the continued presence of NASPM and record the fluorescence response.
-
Repeat for a range of NASPM concentrations and for each supplier.
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) for each condition.
-
Calculate the percentage of inhibition of the agonist-induced calcium response by each concentration of NASPM.
-
Plot the percentage of inhibition against the logarithm of the NASPM concentration and fit the data to determine the IC50 value for each supplier.
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Supplier | Lot Number | Stated Purity (%) | Measured IC50 (Electrophysiology) (µM) | Measured IC50 (Calcium Imaging) (µM) |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, diagrams generated using the DOT language are provided below.
References
- 1. This compound (2766) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 5. This compound | AMPA receptor GluA2-lacking, Ca<sup>2+</sup> antagonist | Hello Bio [hellobio.com]
- 6. Medchemexpress LLC HY-12506A 5mg Medchemexpress, Naspm (trihydrochloride) | Fisher Scientific [fishersci.com]
- 7. abmole.com [abmole.com]
validating the on-target effects of NASPM using control experiments
A Researcher's Guide to Validating the On-Target Effects of NASPM
Introduction: For many years, 1-Naphthylacetyl spermine trihydrochloride (NASPM) has been a widely utilized pharmacological tool for investigating the roles of calcium-permeable AMPA receptors (CP-AMPARs) in various physiological and pathological processes.[1] CP-AMPARs, which typically lack the GluA2 subunit, are implicated in synaptic plasticity and excitotoxicity.[2] However, emerging evidence has called the specificity of NASPM into question, revealing significant inhibitory effects on NMDA receptors.[1][3] This guide provides a framework for researchers to design and interpret experiments using NASPM, emphasizing the critical need for rigorous control experiments to validate its on-target effects on CP-AMPARs.
Defining On-Target vs. Off-Target Effects
The primary challenge in using NASPM lies in distinguishing its intended effect from unintended ones.
-
Intended On-Target Effect: Blockade of ion channels of calcium-permeable AMPA receptors (CP-AMPARs). These receptors are typically GluA2-lacking AMPA receptors.[4]
-
Known Off-Target Effect: Inhibition of N-methyl-D-aspartate (NMDA) receptors. This off-target activity can confound data interpretation, as NMDA receptors are also critical players in synaptic transmission and plasticity.[1][3]
To dissect these effects, a multi-faceted approach involving alternative pharmacological agents and specific experimental models is necessary.
Comparison of Pharmacological Tools for Studying CP-AMPARs and NMDARs
No single compound is perfect. Therefore, using a panel of inhibitors with different mechanisms and target profiles is crucial for validating findings attributed to NASPM.
| Compound | Primary Target(s) | Known Off-Target(s) | Key Considerations |
| NASPM | CP-AMPARs | NMDA Receptors[1][3] | Historically considered a specific CP-AMPAR blocker, but its effects on NMDARs necessitate careful controls. |
| IEM-1460 | CP-AMPARs | Generally considered more specific than NASPM. | A valuable tool to confirm if an observed effect is genuinely mediated by CP-AMPARs.[3] |
| Spermine | Endogenous CP-AMPAR channel blocker | Can affect inwardly rectifying K+ channels.[5] Its blocking efficacy is altered by AMPAR auxiliary subunits (e.g., TARPs, CNIHs).[4][6] | Useful for studying endogenous modulation, but its utility as a specific experimental tool is complicated by its interactions with auxiliary proteins. |
| APV (AP5) | NMDA Receptors | Highly selective for NMDA receptors. | The standard antagonist used to isolate and confirm NMDA receptor-mediated effects.[1][7] |
| GYKI 52466 | AMPA/Kainate Receptors (non-competitive) | Blocks all AMPA receptors, not specific to Ca2+-permeable subtypes. | Useful as a general AMPA receptor antagonist to confirm that a response is AMPAR-mediated.[1] |
Experimental Validation Strategies
To validate the on-target effects of NASPM, a combination of electrophysiological and imaging techniques, supported by appropriate controls, is recommended.
Electrophysiological Validation using Voltage-Clamp
This is the most direct method to quantify the channel-blocking properties of NASPM on specific receptor subtypes.
Objective: To measure the degree of inhibition of CP-AMPAR and NMDAR-mediated currents by NASPM and compare it with more selective antagonists.
Key Experimental Models:
-
Heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes): Transfect cells with specific AMPA receptor subunit combinations (e.g., GluA1 homomers to model CP-AMPARs vs. GluA1/GluA2 heteromers for Ca2+-impermeable AMPARs) or NMDAR subunits.
-
Cultured Neurons or Acute Brain Slices: Use tissue from wild-type animals versus genetically modified animals, such as GluA2 knockout mice, which exclusively express CP-AMPARs in certain neuronal populations.[4][8]
Illustrative Data Comparison:
The rectification index (RI) is a key measure, calculated as the ratio of the current at a positive potential (e.g., +60 mV) to the current at a negative potential (e.g., -60 mV). A complete block of outward current results in an RI close to 0.
| Cell Type / Receptors | Internal Solution | Agonist | Rectification Index (RI) at +60/-60 mV | Interpretation |
| GluA1 Homomers | 100 µM Spermine | Glutamate | ~0.26[4] | Inward rectification, but incomplete block of outward current. |
| GluA1 Homomers | 100 µM NASPM | Glutamate | ~0.02 [4] | Near-total block of outward current, indicating potent CP-AMPAR inhibition. |
| GluA1/GluA2 Heteromers | 100 µM NASPM | Glutamate | ~0.93[4] | Linear I-V curve, confirming no significant block of Ca2+-impermeable AMPARs. |
| GluA2 KO Neurons | 100 µM Spermine | Synaptic Stimulation | ~0.26[4] | Incomplete block of synaptic CP-AMPARs. |
| GluA2 KO Neurons | 100 µM NASPM | Synaptic Stimulation | ~0.02 [4] | Complete block of synaptic CP-AMPARs, superior to spermine. |
| Wild-Type Neurons | N/A (Bath application) | NMDA | N/A (% Inhibition) | Inhibition of NMDA currents confirms off-target effect.[3] |
-
Preparation: Prepare acute brain slices or cultured neurons. For heterologous systems, transfect cells 24-48 hours prior to recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with artificial cerebrospinal fluid (aCSF) or an appropriate external solution.
-
Pipette Solution: For measuring rectification, the internal (pipette) solution should contain the blocker of interest (e.g., 100 µM NASPM or 100 µM spermine).
-
Pharmacology:
-
To isolate AMPAR currents, include blockers for NMDARs (e.g., 50 µM APV) and GABA-A receptors (e.g., 10 µM bicuculline) in the external solution.
-
To isolate NMDAR currents, use a Mg2+-free external solution, include an AMPAR antagonist (e.g., 20 µM GYKI 52466), and apply NMDA and its co-agonist glycine.
-
-
Voltage Protocol: Clamp the cell at a holding potential of -70 mV. Apply voltage steps from -80 mV to +60 mV in 20 mV increments.
-
Agonist Application: Briefly apply the specific agonist (e.g., glutamate, AMPA, or NMDA) at each voltage step to evoke a current.
-
Data Analysis: Measure the peak current amplitude at each voltage. Plot the current-voltage (I-V) relationship. Calculate the rectification index (I+60mV / I-60mV).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine/spermidine is expressed by retinal glial (Müller) cells and controls distinct K+ channels of their membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Calcium-Permeable AMPA Receptors Promote Endocannabinoid Signaling at Parvalbumin Interneuron Synapses in the Nucleus Accumbens Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peer review in Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
Safety Operating Guide
Safe Disposal of NASPM Trihydrochloride: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NASPM trihydrochloride (1-Naphthylacetyl spermine trihydrochloride). Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.
This compound is a synthetic polyamine toxin analog that acts as a selective antagonist for Ca2+-permeable AMPA receptors.[1] Due to its hazardous nature, specific protocols must be followed for its disposal. The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, disposal requires handling as hazardous chemical waste.
Key Safety and Handling Data
A summary of the pertinent quantitative and safety data for this compound is provided below for quick reference.
| Property | Data | Reference |
| Chemical Formula | C22H37Cl3N4O | [2] |
| Molecular Weight | 479.91 g/mol | [2] |
| Appearance | White powder | |
| Solubility | H2O: ≥20 mg/mL, PBS (pH 7.2): 10 mg/mL, DMSO: 1.7 mg/mL | [3] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [2] |
| Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant | [2] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator |
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
I. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
A Type N95 (US) or equivalent respirator is recommended, especially when handling the powder form to avoid inhalation.
II. Waste Segregation and Collection
-
Designate a Waste Stream: All waste contaminated with this compound must be segregated as hazardous chemical waste. Do not mix with non-hazardous waste.
-
Solid Waste Collection:
-
Place unused or expired this compound powder, along with any contaminated items (e.g., weigh boats, pipette tips, wipes), into a clearly labeled, sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not overfill liquid waste containers; fill to no more than 90% capacity to allow for expansion.[4]
-
Keep liquid and solid waste in separate containers.[4]
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "1-Naphthylacetyl spermine trihydrochloride"
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
III. Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA must be at or near the point of waste generation.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[6][7]
-
Store the container in secondary containment (e.g., a spill tray) to prevent accidental release.[4]
IV. Disposal of Empty Containers
Due to the high aquatic toxicity of this compound, empty containers must be managed carefully.
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water, if the subsequent waste stream is aqueous).[7]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7][8]
-
Container Disposal: After triple-rinsing and air-drying, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste.[4][7]
V. Final Disposal
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[6][7]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[7][9] This is a direct violation of safety protocols due to its high aquatic toxicity.[2]
Visualized Workflows and Pathways
To further clarify procedures and the mechanism of action of NASPM, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Mechanism of action of NASPM as a channel blocker.
References
- 1. abmole.com [abmole.com]
- 2. This compound|1049731-36-3|MSDS [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling NASPM Trihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent neuroactive compounds like NASPM trihydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build deep trust in your laboratory's safety protocols.
This compound, a synthetic analog of Joro spider toxin, is a valuable tool in neuroscience research as a selective antagonist of Ca2+-permeable AMPA receptors. However, its potent biological activity necessitates stringent handling procedures to mitigate risks. This document outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and emergency procedures to ensure the safe and effective use of this compound.
Immediate Safety and Handling Information
Proper handling of this compound is critical to prevent accidental exposure. The primary hazards associated with this compound are ingestion, inhalation of the powder form, and contact with skin and eyes. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a sufficient barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Recommended thickness of at least 5 mils for the outer glove. | Nitrile provides good resistance to a range of chemicals. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles. | Protects against splashes of solutions or accidental projection of the powder. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling the powder form. | Prevents inhalation of fine particles, which can cause respiratory irritation and systemic toxicity.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
| Control Measure | Specification | Rationale |
| Ventilation | All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure. | These enclosures capture airborne powder, preventing inhalation and contamination of the laboratory environment. |
| Designated Area | Establish a designated area for handling this compound, clearly marked with appropriate hazard signs. | Confines the handling of the potent compound to a specific, controlled area, reducing the risk of cross-contamination. |
Step-by-Step Handling Protocols
Following a standardized protocol for every procedure involving this compound minimizes the risk of error and exposure.
Weighing the Powder
-
Preparation: Before starting, ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. Decontaminate the work surface.
-
Don PPE: Put on all required personal protective equipment.
-
Tare Method:
-
Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Carefully transfer the approximate amount of this compound powder into the tared container inside the fume hood.
-
Securely close the container.
-
Remove the closed container from the fume hood and place it back on the balance to record the precise weight.
-
If adjustments are needed, return the closed container to the fume hood to add or remove powder.
-
-
Cleanup: Immediately after weighing, decontaminate the spatula and any other equipment used. Dispose of any contaminated weigh paper or other disposable items in the designated hazardous waste container.
Preparing Stock Solutions
-
Location: All steps for preparing solutions from the powder must be performed inside a chemical fume hood.
-
Procedure:
-
With the accurately weighed this compound powder in a sealed container, carefully add the desired solvent (e.g., sterile water or DMSO) to the container using a pipette.
-
Secure the cap and mix by vortexing or gentle inversion until the solid is completely dissolved.
-
If necessary, sonication can be used to aid dissolution.[2]
-
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, pipette tips, and contaminated lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Engage a Licensed Contractor: All hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.
-
Waste Manifest: Complete a hazardous waste manifest detailing the contents of the waste containers. This typically includes the chemical name, quantity, and hazard classification.
-
Storage Pending Disposal: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by the disposal contractor.
Emergency Procedures
Rapid and correct response to an accidental exposure is critical.
Skin Contact
-
Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove Contaminated Clothing: While flushing, remove any contaminated clothing, taking care not to spread the chemical to other areas of the skin.
-
Seek Medical Attention: After flushing, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Eye Contact
-
Immediate Action: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek Medical Attention: Seek immediate medical attention.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.
-
Seek Medical Attention: Seek immediate medical attention. If the person is having difficulty breathing, trained personnel should administer oxygen.
Spill Cleanup
-
Evacuate and Secure the Area: If a significant spill occurs, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill involves powder.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material. For powder spills, gently cover with a damp cloth or paper towel to avoid creating dust.
-
Cleanup: Carefully collect the absorbed material or damp cloth and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a 10% bleach solution, followed by a rinse with water. All cleanup materials must be disposed of as hazardous waste.
Experimental Workflow and Signaling Pathway Diagrams
To provide further clarity on the safe handling process and the biological context of this compound's action, the following diagrams are provided.
Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
